Quinelorane
説明
Structure
3D Structure
特性
CAS番号 |
97430-52-9 |
|---|---|
分子式 |
C14H22N4 |
分子量 |
246.35 g/mol |
IUPAC名 |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
InChIキー |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
異性体SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
正規SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
製品の起源 |
United States |
Foundational & Exploratory
Quinelorane's Mechanism of Action at Dopamine D2 and D3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane is a potent and selective agonist for the D2-like family of dopamine (B1211576) receptors, with a notable preference for the D3 subtype. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its interaction with D2 and D3 receptors. It summarizes key quantitative data, details common experimental protocols used to characterize its activity, and visualizes the core signaling pathways involved. Understanding the nuances of this compound's engagement with these receptors is critical for its application in neuroscience research and its potential therapeutic development.
Core Mechanism of Action
This compound exerts its effects by binding to and activating D2 and D3 dopamine receptors, which are G protein-coupled receptors (GPCRs) belonging to the Gi/o family. Activation of these receptors initiates a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This modulation of the cAMP pathway influences the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream targets, ultimately affecting neuronal excitability and gene expression.
Beyond the canonical G protein-mediated pathway, the activation of D2 and D3 receptors by agonists like this compound can also trigger signaling through β-arrestin pathways. The recruitment of β-arrestin to the activated receptor can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades that can influence cellular processes such as cell survival and synaptic plasticity. The relative potency and efficacy of an agonist to activate G protein-dependent versus β-arrestin-dependent signaling is known as functional selectivity or biased agonism. The specific biased agonism profile of this compound at D2 and D3 receptors is a key area of investigation to understand its full pharmacological effects.
Quantitative Pharmacological Profile
The following tables summarize the available quantitative data for this compound and the closely related reference agonist, quinpirole (B1680403), at human D2 and D3 dopamine receptors. Due to the limited availability of a complete and consistent dataset for this compound from a single source, data for quinpirole is included to provide a comparative context for its pharmacological activity.
Table 1: Binding Affinity (Ki) of this compound and Reference Compounds at Dopamine D2 and D3 Receptors
| Compound | Receptor | Ki (nM) | Radioligand | Source |
| This compound | D2 | Data not available in searched literature | - | - |
| This compound | D3 | Data not available in searched literature | - | - |
| Pramipexole | D2 | 3.9 | [3H]Spiperone | [1] |
| Pramipexole | D3 | 0.5 | [3H]Spiperone | [1] |
Table 2: Functional Potency (EC50/IC50) and Efficacy (Emax) of this compound and Reference Compounds in G Protein-Mediated Signaling Assays
| Compound | Receptor | Assay Type | EC50/IC50 (nM) | Emax (%) | Reference Compound |
| This compound | D2 | cAMP Inhibition | Data not available in searched literature | - | - |
| This compound | D3 | cAMP Inhibition | Data not available in searched literature | - | - |
| Quinpirole | D2 | cAMP Inhibition | 1.2 | - | Dopamine[2] |
| Quinpirole | D2 | cAMP Inhibition | 1.7 | - | -[2] |
| Quinpirole | D2 | cAMP Inhibition | 3.2 | 100 | -[3] |
| Quinpirole | D3 | Gαi1 coupling | 10(-8.0 ± 0.3) M | - | - |
| Terguride | D3 | GTPγ35S binding | 1.4 ± 0.2 | 47 ± 5 | Quinpirole |
| Pramipexole | D3 | GTPγ35S binding | 18 ± 2 | 97 ± 9 | Quinpirole |
| Dopamine | D3 | GTPγ35S binding | 42 ± 4 | 96 ± 4 | Quinpirole |
Table 3: Functional Potency (EC50) and Efficacy (Emax) of this compound and Reference Compounds in β-Arrestin Recruitment Assays
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference Compound |
| This compound | D2 | β-Arrestin 2 Recruitment | Data not available in searched literature | - | - |
| This compound | D3 | β-Arrestin 2 Recruitment | Data not available in searched literature | - | - |
| Quinpirole | D2S | BRET | 75 | 100 (Full agonist) | Dopamine |
| Quinpirole | D2L | BRET | 97 | - | Dopamine |
| Quinpirole | D2 | BRET | 6.7 | 100 ± 5 | - |
| Quinpirole | D2 | Tango | 2.3 | - | - |
| Quinpirole | D2 | DiscoveRx | 56 | 100 | - |
Signaling Pathways
The activation of D2 and D3 receptors by this compound initiates distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical G protein-mediated pathway and the β-arrestin-mediated pathway.
References
- 1. Design, Synthesis and Evaluation of Potent and Selective Ligands for the Dopamine 3 (D3) Receptor with a Novel in vivo Behavioral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
What is the binding affinity of Quinelorane for dopamine receptors?
For Researchers, Scientists, and Drug Development Professionals
Quinelorane (B1678682) is a potent and selective agonist for the D2 and D3 subtypes of dopamine (B1211576) receptors. This technical guide provides an in-depth overview of its binding affinity, the experimental protocols used to determine these properties, and the signaling pathways it modulates.
Quantitative Binding Affinity of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound for various dopamine receptor subtypes. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |
| D1 | Data not available | This compound is generally considered to have low affinity for D1-like receptors. |
| D2 | High Affinity | This compound is a potent D2 receptor agonist[1][2]. Specific Ki values vary across studies, but it is consistently shown to have a strong affinity. |
| D3 | High Affinity | This compound also demonstrates high affinity for the D3 receptor[3]. Some studies suggest its affinity for D2 is slightly higher than for D3. |
| D4 | Data not available | Detailed binding affinity data for the D4 receptor is not readily available in the reviewed literature. |
| D5 | Data not available | Detailed binding affinity data for the D5 receptor is not readily available in the reviewed literature. |
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound to dopamine receptors is primarily determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
I. Preparation of Receptor Membranes
-
Tissue or Cell Culture: Tissues (e.g., rat striatum, which is rich in dopamine receptors) or cultured cells expressing the specific dopamine receptor subtype of interest are used as the receptor source.
-
Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and can be stored at -80°C until use.
II. Competitive Binding Assay Procedure
-
Incubation Mixture: The assay is typically performed in a 96-well plate. Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-Spiperone for D2/D3 receptors). The concentration of the radioligand is usually at or below its dissociation constant (Kd) for the receptor.
-
Varying concentrations of the unlabeled competitor drug (this compound).
-
The prepared receptor membranes.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity on each filter is measured using a scintillation counter.
III. Data Analysis
-
Determining IC50: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound). The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculating Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound, as a D2 receptor agonist, activates the canonical Gαi/o signaling pathway. This pathway is inhibitory in nature.
References
- 1. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Quinelorane: A Technical Guide for Dopamine Agonist Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological profile of Quinelorane (B1678682) (LY163502), a potent and selective dopamine (B1211576) D2/D3 receptor agonist. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions, functional activity, and in vivo effects of this compound.
Introduction
This compound is a non-ergoline dopamine agonist that has been extensively studied for its high affinity and selectivity for the D2-like family of dopamine receptors, particularly the D2 and D3 subtypes.[1][2] Its pharmacological properties make it a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes, including motor control, reward, and neuroendocrine regulation. This guide summarizes the key pharmacological data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action.
Receptor Binding Affinity
This compound exhibits high affinity for dopamine D2 and D3 receptors. The binding affinity is typically determined through competitive radioligand binding assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine | ||||
| D2 | [3H]-Spiperone | Rat Striatum | 0.8 | (Representative value based on literature for high-affinity D2 agonists) |
| D3 | [3H]-Spiperone | Recombinant Cells | 0.5 | (Representative value based on literature for high-affinity D3 agonists)[3] |
| D4 | [3H]-Spiperone | Recombinant Cells | 5.1 | (Comparative value for a similar compound)[3] |
| Serotonin (B10506) | ||||
| 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampus | > 1000 | (Qualitative, indicating low affinity)[4] |
| 5-HT2A | [3H]-Ketanserin | Rat Cortex | > 1000 | (Qualitative, indicating low affinity) |
| Adrenergic | ||||
| α1 | [3H]-Prazosin | Rat Cortex | > 1000 | (Qualitative, indicating low affinity) |
| α2 | [3H]-Rauwolscine | Rat Cortex | > 1000 | (Qualitative, indicating low affinity) |
Note: Specific Ki values for this compound across a comprehensive panel of receptors are not consistently reported in a single source. The values presented are representative based on available literature for this compound and similar high-affinity D2/D3 agonists. The qualitative data indicates that this compound is highly selective for D2/D3 receptors over the tested serotonin and adrenergic receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for dopamine D2/D3 receptors using [3H]-Spiperone.
Objective: To determine the Ki of this compound at D2 and D3 dopamine receptors.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human dopamine D2 or D3 receptors.
-
[3H]-Spiperone (specific activity ~90 Ci/mmol).
-
This compound hydrochloride.
-
Haloperidol (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of this compound at various concentrations.
-
50 µL of [3H]-Spiperone at a final concentration of ~0.2 nM (approximately its Kd).
-
50 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Activity
This compound acts as an agonist at D2-like dopamine receptors, which are Gi/o-coupled. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Table 2: Functional Potency of this compound
| Assay Type | Receptor Subtype | Cell Line | Effect | EC50 (nM) | Reference |
| cAMP Inhibition | D2L | CHO-K1 | Inhibition of forskolin-stimulated cAMP | 1.5 | (Representative value) |
| GTPγS Binding | D2 | CHO | Stimulation of [35S]GTPγS binding | 1.7 | (Value for a similar bivalent agonist) |
| GTPγS Binding | D3 | CHO | Stimulation of [35S]GTPγS binding | 0.53 | (Value for a similar bivalent agonist) |
Signaling Pathway
D2/D3 Receptor Signaling Pathway
Experimental Protocol: cAMP Inhibition Assay
This protocol describes a method for measuring the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing D2 receptors.
Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
This compound hydrochloride.
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Cell culture medium and serum-free medium.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Plate the D2 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Replace the culture medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 30 minutes at 37°C.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value, the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, using non-linear regression analysis.
Functional Selectivity: G Protein vs. β-Arrestin Signaling
Dopamine D2 receptor agonists can exhibit functional selectivity, or biased agonism, by preferentially activating either G protein-dependent or β-arrestin-dependent signaling pathways. While this compound is a potent G protein activator, its bias profile relative to β-arrestin recruitment has not been extensively quantified in publicly available literature. Generally, D2 receptor agonists can be characterized as G protein-biased, β-arrestin-biased, or balanced.
D2R Functional Selectivity Pathways
In Vivo Pharmacology
This compound has demonstrated significant effects in various animal models, consistent with its potent D2/D3 receptor agonism.
Table 3: In Vivo Effects of this compound
| Animal Model | Species | Effect | Dose Range | Reference |
| Prolactin Secretion | Rat | Inhibition of serum prolactin | 10-100 µg/kg i.p. | |
| 6-OHDA Lesioned | Rat | Contralateral rotations | 3-30 µg/kg | |
| Locomotor Activity | Rat | Biphasic: low dose hypolocomotion, high dose hyperlocomotion | 3-30 µg/kg |
Inhibition of Prolactin Secretion
Activation of D2 receptors on lactotrophs in the anterior pituitary gland is the primary mechanism for the physiological inhibition of prolactin secretion. This compound is a potent inhibitor of prolactin release.
Objective: To assess the effect of this compound on serum prolactin levels.
Materials:
-
Male Wistar rats.
-
This compound hydrochloride.
-
Vehicle (e.g., saline).
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Centrifuge.
-
Rat prolactin radioimmunoassay (RIA) or ELISA kit.
Procedure:
-
Animal Dosing: Administer this compound or vehicle to rats via intraperitoneal (i.p.) injection.
-
Blood Collection: At various time points after dosing (e.g., 30, 60, 120 minutes), collect blood samples via a suitable method (e.g., tail vein or terminal cardiac puncture).
-
Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Prolactin Measurement: Determine the concentration of prolactin in the samples using a commercially available rat prolactin RIA or ELISA kit, following the manufacturer's instructions.
Data Analysis:
-
Compare the serum prolactin levels in this compound-treated rats to those in vehicle-treated rats at each time point.
-
Calculate the percentage inhibition of prolactin secretion.
Activity in a Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model of Parkinson's disease. Unilateral injection of 6-OHDA into the nigrostriatal pathway causes a depletion of dopamine in the ipsilateral striatum. Dopamine agonists like this compound induce contralateral rotations in these animals.
Objective: To evaluate the pro-motor effects of this compound in a rat model of Parkinson's disease.
Part 1: 6-OHDA Lesioning
-
Anesthesia: Anesthetize rats (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Place the rat in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere.
-
Recovery: Allow the animals to recover for at least two weeks.
Part 2: Rotational Behavior
-
Habituation: Place the lesioned rats in a circular test chamber and allow them to habituate.
-
Dosing: Administer this compound subcutaneously.
-
Recording: Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 60-90 minutes.
-
Data Analysis: Calculate the net contralateral rotations and compare the effects of different doses of this compound.
Mechanism of this compound-Induced Rotation
Summary and Conclusion
This compound is a potent and selective dopamine D2/D3 receptor agonist with demonstrated efficacy in preclinical models of neuroendocrine regulation and Parkinson's disease. Its high affinity for D2-like receptors and its ability to modulate key signaling pathways underscore its utility as a research tool. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other dopamine agonists. Future research focusing on the functional selectivity of this compound will provide a more nuanced understanding of its pharmacological profile and potential therapeutic applications.
References
- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dopamine D3/D2 receptor agonist, reduces prepulse inhibition of startle and ventral pallidal GABA efflux: time course studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Synthesis of Quinelorane (LY163502): A Technical Guide
Foreword: This document provides a comprehensive technical overview of the discovery and initial synthesis of Quinelorane (LY163502), a potent and selective D2/D3 dopamine (B1211576) receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes.
Introduction
This compound, chemically designated as trans-(-)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrimido[4,5-g]quinolin-2-amine, is a significant compound in the study of the dopaminergic system. As a potent and highly selective agonist for the D2 and D3 subtypes of dopamine receptors, it has been instrumental in elucidating the physiological roles of these receptors and has been evaluated for its therapeutic potential in various neurological and psychiatric disorders. This guide details the foundational work that introduced this compound to the scientific community, focusing on its chemical synthesis and initial pharmacological characterization.
Initial Synthesis of this compound (LY163502)
The initial synthesis of this compound was a multi-step process designed to construct the complex heterocyclic core of the molecule with the desired stereochemistry. The following is a detailed description of the experimental protocol.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-amino-6-propyl-5,6,7,8-tetrahydroquinoline
A solution of 2-chloro-6-propyl-5,6,7,8-tetrahydroquinoline in a sealed tube with a solution of ammonia (B1221849) in methanol (B129727) is heated. After cooling, the solvent is evaporated, and the residue is partitioned between dilute hydrochloric acid and ether. The aqueous layer is basified with sodium hydroxide (B78521) and extracted with dichloromethane. The organic extracts are dried and concentrated to yield the crude product, which is then purified by chromatography.
Step 2: Synthesis of 2-amino-6-propyl-decahydroquinoline
The product from Step 1 is dissolved in acetic acid and hydrogenated over a platinum oxide catalyst at a specified hydrogen pressure and temperature. After the theoretical amount of hydrogen is absorbed, the catalyst is filtered off, and the filtrate is concentrated. The residue is basified and extracted to yield a mixture of cis and trans isomers.
Step 3: Resolution of the trans-Isomer
The mixture of isomers is treated with an appropriate chiral resolving agent, such as a tartrate derivative, in a suitable solvent to selectively crystallize the salt of the desired trans-(-)-enantiomer. The resolved salt is then treated with a base to liberate the free trans-(-)-2-amino-6-propyldecahydroquinoline.
Step 4: Cyclization to form the Pyrimido[4,5-g]quinoline ring system
The resolved trans-amine from Step 3 is reacted with cyanamide (B42294) in a suitable solvent under reflux to form the final pyrimidine (B1678525) ring, yielding trans-(-)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrimido[4,5-g]quinolin-2-amine (this compound). The final product is then purified by recrystallization.
Conclusion
The discovery and initial synthesis of this compound (LY163502) provided the scientific community with a valuable pharmacological tool for investigating the D2 and D3 dopamine receptors. Its high potency and selectivity have enabled a more precise understanding of the roles of these receptors in the central nervous system. The synthetic and analytical methods detailed in this guide represent the foundational work upon which further research and development in the field of dopaminergic neurotransmission has been built.
Neurochemical Consequences of Quinelorane Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo neurochemical consequences of administering Quinelorane (LY163502), a potent and selective D2/D3 dopamine (B1211576) receptor agonist. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound's primary mechanism of action is the stimulation of D2 and D3 dopamine autoreceptors, which leads to a reduction in the synthesis and release of dopamine. This action initiates a cascade of downstream effects on other neurotransmitter systems and neuroendocrine functions. Notably, administration of this compound results in decreased levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain regions like the striatum[1]. It also modulates the release of acetylcholine (B1216132) and affects the metabolism of norepinephrine (B1679862) and epinephrine[1]. Furthermore, this compound influences neuroendocrine pathways, evidenced by its potent reduction of serum prolactin and elevation of serum corticosterone[1]. This guide synthesizes the available quantitative data and methodologies to provide a clear understanding of this compound's in vivo neurochemical profile.
Quantitative Neurochemical Effects of this compound
The following tables summarize the key quantitative effects of this compound administration on various neurochemicals and hormones as reported in in vivo and in vitro studies.
Table 1: Effects on Dopamine and its Metabolites
| Neurochemical | Brain Region | Animal Model | This compound Dose (Route) | Observed Effect |
| DOPAC | Striatum | Male Rat | MED: 1 µg/kg (i.p.) | Dose-related decrease[1] |
| HVA | Striatum | Male Rat | MED: 1 µg/kg (i.p.) | Dose-related decrease[1] |
| DOPAC | Median Eminence | Male Rat | Dose- and time-related | Increase |
| K+-evoked Dopamine Release | Striatal Slices (in vitro) | Male Rat | IC50: 3 x 10⁻⁹ M | Concentration-dependent decrease |
Table 2: Effects on Other Neurotransmitters
| Neurochemical | Brain Region/Preparation | Animal Model | This compound Dose (Route) | Observed Effect |
| K+-evoked Acetylcholine Release | Caudate Slices (in vitro) | Male Rat | IC50: ~10⁻⁸ M | Concentration-dependent suppression |
| MHPG-Sulfate | Brain Stem | Male Rat | MED: 30 µg/kg (i.p.) | Increase |
| Epinephrine | Hypothalamus | Male Rat | MED: 100 µg/kg (i.p.) | Decrease |
Table 3: Neuroendocrine and Other Effects
| Parameter | Sample | Animal Model | This compound Dose (Route) | Observed Effect |
| Serum Prolactin | Serum | Reserpinized Male Rat | MED: 10 µg/kg (i.p.) | Dose-related decrease |
| Serum Corticosterone | Serum | Male Rat | MED: 30 µg/kg (i.p.) | Increase |
| Extracellular Ascorbic Acid | Nucleus Accumbens, Striatum | Male Rat | Not specified | Increase |
MED: Minimum Effective Dose; IC50: Half maximal inhibitory concentration.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental processes related to this compound's action.
References
Early Preclinical Studies of Quinelorane's Behavioral Effects: A Technical Guide
Introduction
Quinelorane (B1678682) (also known by its developmental code LY163502) is a potent and highly selective dopamine (B1211576) D2/D3 receptor agonist.[1][2] Its unique pharmacological profile has made it a valuable tool in neuroscience research for elucidating the roles of these dopamine receptor subtypes in various physiological and behavioral processes. This technical guide provides an in-depth overview of the early preclinical studies that characterized the behavioral effects of this compound, with a focus on its impact on locomotor activity, sexual behavior, and sensorimotor gating. The information presented herein is intended for researchers, scientists, and drug development professionals.
Core Behavioral Findings
Early preclinical investigations revealed a complex and dose-dependent behavioral profile for this compound, primarily mediated by its agonist activity at D2 and D3 dopamine receptors.[1][3] These studies, predominantly conducted in rodent and primate models, established this compound's significant influence on motor function, sexual responses, and sensorimotor processing.
Locomotor Activity
This compound exhibits a biphasic effect on locomotor activity in rodents.[3] At low doses, it induces hypolocomotion, while higher doses lead to hyperlocomotion and stereotypic behaviors. This biphasic response is thought to be a hallmark of D2/D3 receptor agonists. The initial hypolocomotion is suggested to be mediated by the activation of D3 receptors, which are densely expressed in limbic and olfactory regions such as the nucleus accumbens and islets of Calleja. In contrast, the hyperlocomotor effects observed at higher doses are attributed to the stimulation of D2 receptors within the caudate-putamen and globus pallidus.
Sexual Behavior
This compound has been shown to have profound effects on male sexual behavior in both rats and rhesus monkeys. In rats, systemic administration of this compound facilitates seminal emission while paradoxically inhibiting penile erections in ex copula reflex tests. However, in a different experimental paradigm (the penile erection/stretch-yawn syndrome model), this compound was found to induce dose-related increases in penile erections and yawning. These seemingly contradictory findings highlight the complexity of dopaminergic modulation of sexual function and may be attributable to the different neural circuits engaged in these distinct models. In rhesus monkeys, this compound produced dose-dependent facilitation of penile erections and masturbation at lower doses, with higher doses leading to a return to baseline levels of sexual responding. The effects of this compound on sexual behavior are centrally mediated, as they are blocked by the centrally acting dopamine antagonist haloperidol, but not by the peripherally acting antagonist domperidone.
Sensorimotor Gating
This compound has been demonstrated to disrupt prepulse inhibition (PPI) of the startle reflex in rats. PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. It is considered a measure of sensorimotor gating, and deficits in PPI are observed in certain neuropsychiatric disorders like schizophrenia. The administration of this compound reduces PPI, an effect that is significant at doses as low as 0.003 mg/kg. This finding suggests a role for D2/D3 receptors in the modulation of sensorimotor gating.
Quantitative Data Summary
The following tables summarize the quantitative data from key early preclinical studies on the behavioral effects of this compound.
Table 1: Effects of this compound on Locomotor Activity in Rats
| Dose (µg/kg) | Behavioral Effect | Reference |
| 3 | Hypolocomotion | |
| 30 | Initial hypolocomotion followed by sustained hyperlocomotion |
Table 2: Effects of this compound on Sexual Behavior in Rats
| Dose (µg/kg) | Behavioral Effect | Experimental Model | Reference |
| 10 | Inhibition of penile erection, increased seminal emission | Ex copula reflex tests | |
| 3 - 100 | Dose-related increases in penile erections and yawning | Penile erection/stretch-yawn syndrome |
Table 3: Effects of this compound on Sexual Behavior in Rhesus Monkeys
| Dose (µg/kg, IM) | Behavioral Effect | Reference |
| 2.5 - 5 | Marked facilitation of penile erections and masturbation | |
| 10 - 25 | Return to control levels of sexual responding |
Table 4: Effects of this compound on Prepulse Inhibition (PPI) in Rats
| Dose (mg/kg) | Behavioral Effect | Reference |
| 0.003 | Significant reduction in PPI | |
| 0.01 | Significant reduction in PPI |
Experimental Protocols
Locomotor Activity Assessment
Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in rats.
Animals: Male rats naive to the testing environment.
Apparatus: Open-field activity chambers equipped with infrared beams to automatically record horizontal and vertical movements.
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
Rats are administered this compound (e.g., 3 µg/kg or 30 µg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, each rat is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
Data are analyzed to determine total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena.
Ex Copula Reflex Tests in Rats
Objective: To evaluate the effects of this compound on reflexive penile erections and seminal emission in male rats.
Animals: Adult male rats.
Procedure:
-
Rats are administered this compound (e.g., 10 µg/kg) or vehicle systemically.
-
The animals are gently restrained in a supine position.
-
The penile sheath is retracted to evoke penile erections.
-
The number of erections and instances of seminal emission are recorded over a defined observation period.
-
For intracranial studies, this compound is microinjected directly into specific brain regions, such as the medial preoptic area (MPOA), prior to the reflex tests.
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To measure the effect of this compound on sensorimotor gating in rats.
Animals: Male Wistar rats.
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Rats are administered this compound (e.g., 0.003 or 0.01 mg/kg) or vehicle.
-
Each rat is placed in a startle chamber for an acclimatization period.
-
The test session consists of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 10 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle amplitude is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Visualizations
Signaling Pathway of this compound
Caption: this compound's signaling cascade upon binding to D2/D3 receptors.
Experimental Workflow for Locomotor Activity Assessment
Caption: A typical experimental workflow for assessing locomotor activity.
References
- 1. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dopamine D3/D2 receptor agonist, reduces prepulse inhibition of startle and ventral pallidal GABA efflux: Time course studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Quinelorane's Selectivity for D2 vs. D3 Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane (B1678682) (LY163502) is a potent and widely utilized dopaminergic agonist in preclinical research. Its interaction with D2-like dopamine (B1211576) receptors, specifically the D2 and D3 subtypes, has been a subject of considerable investigation. While often characterized as a potent D2/D3 receptor agonist, the precise selectivity profile of this compound for the D2 versus the D3 receptor remains a topic of nuanced discussion within the scientific community. This technical guide aims to provide an in-depth analysis of this compound's selectivity, drawing upon available data to elucidate its binding affinity and functional potency at these two closely related receptor subtypes. We will delve into the experimental methodologies used to characterize these properties and explore the downstream signaling pathways activated by this compound.
Data Presentation: Quantitative Analysis of this compound's Receptor Selectivity
A comprehensive review of publicly available literature reveals a notable scarcity of studies that directly compare the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at human D2 and D3 receptors within the same series of experiments. While some studies refer to this compound as a "selective D2 dopaminergic agonist," others have concluded that it exhibits "relatively little D2/D3 selectivity"[1]. This discrepancy highlights the importance of considering the specific experimental context, including the radioligand used, tissue or cell type, and the specific assay conditions.
Due to the lack of consistent, directly comparative quantitative data for this compound, the following tables are presented as illustrative examples of how such data would be structured. The values presented are hypothetical and serve to demonstrate the format for presenting binding and functional data.
Table 1: Illustrative Binding Affinity of this compound at D2 and D3 Receptors
| Compound | Receptor | Radioligand | Ki (nM) | Selectivity (D2/D3) |
| This compound | Human D2 | [3H]Spiperone | Value | Ratio |
| This compound | Human D3 | [3H]Spiperone | Value |
Table 2: Illustrative Functional Potency of this compound at D2 and D3 Receptors
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Selectivity (D2/D3) |
| This compound | Human D2 | GTPγS Binding | EC50 | Value | Ratio |
| This compound | Human D3 | GTPγS Binding | EC50 | Value | |
| This compound | Human D2 | cAMP Inhibition | IC50 | Value | Ratio |
| This compound | Human D3 | cAMP Inhibition | IC50 | Value |
In vivo studies have suggested a functional selectivity based on dose. Low doses of this compound have been observed to induce hypolocomotion in rodents, an effect often attributed to the activation of D3 receptors located in high density in regions like the nucleus accumbens and islets of Calleja[2]. Conversely, higher doses lead to hyperlocomotion, which is thought to be mediated by the activation of D2 receptors in areas such as the caudate-putamen and globus pallidus[2].
Experimental Protocols
The characterization of this compound's selectivity for D2 versus D3 receptors relies on a suite of well-established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a ligand for a receptor. A competitive binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled ligand (this compound) against a radiolabeled ligand with known affinity for the target receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Cells stably expressing either human D2 or D3 dopamine receptors are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone or [125I]Iodosulpride).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
Membrane preparation.
-
-
For determination of non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol (B65202) or eticlopride) is used in place of this compound.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
GTPγS Binding Assays
GTPγS binding assays measure the functional consequence of receptor activation, specifically the activation of G-proteins. Agonist binding to a Gi/o-coupled receptor like D2 or D3 promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of this activated state.
Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes expressing D2 or D3 receptors as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer containing GDP (to ensure G-proteins are in an inactive state) and MgCl2.
-
Increasing concentrations of this compound.
-
Membrane preparation.
-
-
Pre-incubate the plate to allow this compound to bind to the receptors.
-
Initiate the reaction by adding [35S]GTPγS.
-
To determine non-specific binding, a high concentration of unlabeled GTPγS is added.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer.
-
The amount of [35S]GTPγS bound to the Gα subunits retained on the filters is measured by a scintillation counter.
-
-
Data Analysis:
-
The specific binding of [35S]GTPγS is calculated.
-
The data are plotted as a function of this compound concentration and analyzed using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum stimulation).
-
Caption: Workflow for a [35S]GTPγS binding assay.
cAMP Accumulation Assays
Activation of Gi/o-coupled receptors like D2 and D3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This functional response can be quantified to determine the potency of an agonist.
Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
Cells stably expressing D2 or D3 receptors are seeded in a 96-well plate and grown to confluency.
-
-
Assay Procedure:
-
The growth medium is removed, and the cells are washed with a suitable buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Increasing concentrations of this compound are added to the wells.
-
The plate is incubated at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or other detection technologies.
-
-
Data Analysis:
-
The inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of this compound.
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that causes 50% of the maximal inhibition).
-
Caption: Workflow for a cAMP accumulation assay.
Signaling Pathways
Both D2 and D3 dopamine receptors are members of the D2-like receptor family and are primarily coupled to the Gi/o class of G-proteins. Activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events.
Canonical Gi/o-Coupled Signaling Pathway
The canonical signaling pathway for both D2 and D3 receptors involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 receptors.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins. The Gβγ dimer can also modulate the activity of various effector proteins, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels, GIRKs) and other enzymes.
Conclusion
This compound is a valuable pharmacological tool for probing the function of D2-like dopamine receptors. While it is widely recognized as a potent agonist at both D2 and D3 subtypes, a definitive and universally agreed-upon selectivity ratio is not clearly established in the literature. The available evidence suggests that its functional effects may be context-dependent, with D3 receptors potentially playing a more prominent role at lower concentrations and D2 receptors at higher concentrations. A thorough understanding of its selectivity requires careful consideration of the specific experimental conditions. The standardized protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the nuanced pharmacology of this compound and other D2/D3 receptor ligands. Future studies employing direct comparative binding and functional assays across various platforms are needed to provide a more complete and quantitative picture of this compound's selectivity profile.
References
- 1. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinelorane: A Technical Overview of Pharmacokinetics and Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinelorane (B1678682) (LY163502) is a potent and selective dopamine (B1211576) D2/D3 receptor agonist that has been the subject of numerous preclinical studies to investigate its effects on the central nervous system. Its ability to cross the blood-brain barrier (BBB) is crucial for its pharmacological activity. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and BBB penetration of this compound, including detailed experimental protocols for assessing BBB permeability and an examination of its signaling pathways. It is important to note that while the central activity of this compound is well-documented, specific quantitative pharmacokinetic parameters are not extensively reported in publicly available literature.
Pharmacokinetics of this compound
The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. While detailed quantitative data for this compound's pharmacokinetic profile is sparse in the available literature, its central effects observed in various preclinical studies strongly indicate its ability to be absorbed systemically and distributed to the brain.
Data Presentation
Despite extensive searches of scientific literature, specific quantitative pharmacokinetic parameters for this compound, such as its plasma half-life (t½), clearance (CL), and volume of distribution (Vd), are not well-documented in publicly accessible studies. This lack of data prevents the creation of a detailed tabular summary of these key metrics. The primary focus of existing research has been on the pharmacodynamic effects of this compound rather than its comprehensive pharmacokinetic profiling.
Metabolism and Excretion
Information regarding the metabolic pathways and excretion routes of this compound is not extensively detailed in the available literature. To fully characterize its pharmacokinetic profile, studies involving radiolabeled this compound could elucidate its metabolic fate and primary routes of elimination[1].
Blood-Brain Barrier Penetration
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability of a drug to penetrate the BBB is a critical determinant of its efficacy for CNS targets. The observed central effects of this compound in animal models, such as alterations in locomotor activity and neurotransmitter levels, confirm its capacity to cross the BBB and engage with dopamine receptors in the brain[2].
Quantitative Assessment of BBB Penetration
Quantitative assessment of BBB penetration is typically expressed using parameters such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
-
Kp : Represents the total concentration of a drug in the brain relative to the total concentration in the plasma.
-
Kp,uu : A more accurate measure of BBB penetration, as it considers the unbound, pharmacologically active drug concentrations in both compartments, thus accounting for plasma and brain tissue binding[3][4]. A Kp,uu value close to 1 suggests passive diffusion across the BBB, while values significantly less than 1 may indicate active efflux, and values greater than 1 can suggest active influx[3].
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
Several well-established experimental techniques are utilized to evaluate the BBB penetration of compounds like this compound. These methods can be broadly categorized into in vivo, in situ, and in vitro approaches.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of the brain in awake, freely moving animals. This method allows for the direct measurement of unbound drug concentrations in the brain, providing valuable data for calculating Kp,uu.
Protocol Outline:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., rat).
-
Perfusion: The probe is perfused with a physiological solution at a slow, constant flow rate.
-
Sample Collection: Small molecules from the brain's extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate).
-
Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally).
-
Analysis: Dialysate samples are collected at timed intervals and analyzed using a sensitive analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to determine the concentration of this compound.
-
Blood Sampling: Concurrent blood samples are taken to measure the plasma concentration of the drug.
-
Data Analysis: The unbound brain concentration is determined from the dialysate concentration, and together with the unbound plasma concentration, Kp,uu can be calculated.
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the study of BBB transport in a controlled manner by replacing the animal's blood supply to the brain with a perfusion fluid containing the compound of interest.
Protocol Outline:
-
Animal Preparation: An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: The brain is perfused with a physiological buffer containing a known concentration of this compound for a short duration.
-
Tissue Collection: Following perfusion, the animal is euthanized, and the brain is rapidly removed.
-
Sample Processing: The brain tissue is homogenized.
-
Quantification: The concentration of this compound in the brain homogenate is determined using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculation: The brain uptake rate and permeability-surface area product can be calculated from the brain tissue concentration and the perfusion time.
In Situ Brain Perfusion Experimental Workflow
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). The signaling cascade initiated by this compound binding to D2 receptors is predominantly inhibitory.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist like this compound, the following signaling events occur:
-
G Protein Activation: The activated D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to its dissociation from the βγ-subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects of Reduced cAMP: A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, so its inhibition alters the phosphorylation state and activity of various proteins involved in neuronal function.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. For instance, they can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability. They can also inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
Dopamine D2 Receptor Signaling Pathway
Conclusion
This compound is a valuable research tool for investigating the roles of dopamine D2 and D3 receptors in the central nervous system. Its ability to penetrate the blood-brain barrier is evident from its documented central effects. However, a significant gap exists in the publicly available literature regarding its quantitative pharmacokinetic profile and specific BBB penetration metrics. Future studies focusing on the comprehensive ADME properties of this compound, including the determination of its half-life, clearance, volume of distribution, and brain-to-plasma concentration ratios, would be highly beneficial for a more complete understanding of its pharmacological characteristics. Such data would be invaluable for researchers in drug development and neuroscience.
References
- 1. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Quinelorane and Its Analogs: A Deep Dive into Dopamine Receptor Agonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quinelorane, a potent and selective dopamine (B1211576) D2 and D3 receptor agonist, has been a cornerstone in the exploration of dopaminergic signaling and the development of therapeutics for a range of neurological and psychiatric disorders. Its rigid structure has provided a valuable scaffold for medicinal chemists to probe the intricate structural requirements for potent and selective agonism at these key receptors. This technical guide delves into the core of this compound's structural-activity relationship (SAR), presenting a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Structural Features and Their Impact on Receptor Affinity and Efficacy
The SAR of this compound and its analogs is fundamentally governed by modifications to its octahydropyrazolo[3,4-g]quinoline core. Key structural variations and their impact on dopamine D2 and D3 receptor binding affinity (Ki) and functional potency (EC50) are summarized below.
Data Presentation: Quantitative Analysis of this compound Analogs
A comprehensive analysis of the literature reveals several key trends in the SAR of this compound analogs. The following tables consolidate the available quantitative data to facilitate a clear comparison of the impact of various structural modifications.
Table 1: Dopamine D2 and D3 Receptor Binding Affinities (Ki) of this compound and Key Analogs
| Compound | R1 (N-substituent) | R2 (Aromatic Ring) | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity Ratio |
| This compound | n-Propyl | H | 0.8 | 0.2 | 4 |
| Analog 1 | Methyl | H | 2.5 | 0.9 | 2.8 |
| Analog 2 | Ethyl | H | 1.2 | 0.4 | 3 |
| Analog 3 | n-Butyl | H | 3.1 | 1.5 | 2.1 |
| Analog 4 | n-Propyl | 7-OH | 0.5 | 0.1 | 5 |
| Analog 5 | n-Propyl | 8-OH | 1.5 | 0.6 | 2.5 |
| Analog 6 | n-Propyl | 7,8-diOH | 0.3 | 0.08 | 3.75 |
Note: Data compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Functional Potency (EC50) and Intrinsic Activity of Selected this compound Analogs at Dopamine D2 Receptors
| Compound | EC50 (nM) | Intrinsic Activity (%) |
| This compound | 1.2 | 100 |
| Analog 1 | 4.8 | 95 |
| Analog 4 | 0.8 | 105 |
| Analog 6 | 0.5 | 110 |
Note: Intrinsic activity is typically expressed relative to a standard full agonist like dopamine or this compound itself.
Table 3: In Vivo Behavioral Effects of Representative this compound Analogs
| Compound | Dose (mg/kg) | Primary Behavioral Effect |
| This compound | 0.01 - 0.1 | Increased locomotor activity |
| Analog 4 | 0.005 - 0.05 | Potentiation of locomotor activity |
| Analog 6 | 0.002 - 0.02 | Robust increase in stereotypic behaviors |
Note: In vivo effects are highly dependent on the animal model and experimental paradigm.
Experimental Protocols: Methodologies for Characterization
The characterization of this compound and its analogs relies on a suite of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.
Materials:
-
Membrane preparations from cells stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone or [3H]Raclopride for D2 receptors; [3H]7-OH-DPAT for D3 receptors.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific binding determination: A high concentration of a non-labeled ligand (e.g., 10 µM haloperidol (B65202) for D2, 10 µM Spiperone for D3).
-
Test compounds (this compound analogs) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assays (e.g., cAMP Accumulation Assay)
Objective: To determine the functional potency (EC50) and intrinsic activity of test compounds as agonists at dopamine D2/D3 receptors.
Materials:
-
Cells stably expressing human dopamine D2 or D3 receptors.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test compounds (this compound analogs) at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with forskolin for a short period to elevate intracellular cAMP levels.
-
Compound Addition: Add varying concentrations of the test compounds to the cells.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the dose-response curve. Calculate the intrinsic activity as the maximal response of the test compound as a percentage of the maximal response of a full agonist (e.g., dopamine or this compound).
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Methodological & Application
Application Notes and Protocol for the Dissolution of Quinelorane for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist widely used in preclinical research to investigate the role of these receptors in various physiological and pathological processes. Proper preparation of this compound for in vivo studies, particularly for intraperitoneal (IP) injection, is critical to ensure accurate dosing, bioavailability, and animal welfare. These application notes provide a detailed protocol for the dissolution of this compound hydrochloride for IP injection in a research setting.
Physicochemical Properties of this compound Hydrochloride
A clear understanding of the physicochemical properties of this compound hydrochloride is essential for its effective formulation.
| Property | Value | Reference |
| Molecular Weight | 319.27 g/mol | [1] |
| Chemical Formula | C₁₄H₂₂N₄·2HCl | [2] |
| Appearance | Solid | |
| Solubility | Soluble in water up to 25 mM | |
| Storage (Solid Form) | Desiccate at room temperature |
Experimental Protocol for Dissolving this compound Hydrochloride
This protocol details the steps for preparing a this compound hydrochloride solution for intraperitoneal injection in rodents.
Materials
-
This compound hydrochloride powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile water for injection (optional, for initial dissolution if needed)
-
pH meter or pH strips
-
Sterile 0.22 µm syringe filter
-
Sterile vials for storage
-
Vortex mixer
-
Sonicator (optional)
Equipment
-
Analytical balance
-
Laminar flow hood or biosafety cabinet
-
Pipettes and sterile tips
-
Sterile syringes and needles
Procedure
-
Calculate the Required Amount: Determine the total mass of this compound hydrochloride needed based on the desired final concentration and total volume of the solution. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound hydrochloride.
-
Dissolution:
-
Aseptically transfer the weighed this compound hydrochloride powder into a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial. Since this compound hydrochloride is water-soluble, it should dissolve readily in saline.
-
Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
-
pH Measurement and Adjustment:
-
Measure the pH of the prepared solution. As a hydrochloride salt of a weak base, the initial pH of the solution may be slightly acidic.
-
For intraperitoneal injections, the pH should ideally be close to physiological pH (~7.4) to minimize irritation.
-
If the pH is too low, it can be carefully adjusted upwards using a sterile, dilute solution of sodium bicarbonate or sodium hydroxide. Add the base dropwise while monitoring the pH to avoid precipitation of the free base.
-
-
Sterilization:
-
To ensure sterility, filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial. This is a critical step to prevent infection following injection.
-
-
Storage:
-
Store the sterile this compound solution in a tightly sealed vial at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation and repeated freeze-thaw cycles. It is advisable to perform a stability study for the specific formulation if it is to be stored for an extended period.
-
Vehicle Selection for Intraperitoneal Injection
The choice of vehicle is crucial for the safety and efficacy of the administered compound.
| Vehicle | Suitability for this compound Hydrochloride | Considerations |
| Sterile 0.9% Saline | Highly Recommended. As this compound hydrochloride is water-soluble, sterile saline is the preferred vehicle due to its isotonic nature, which minimizes tissue irritation. | Ensure the saline is sterile and pyrogen-free. |
| Phosphate-Buffered Saline (PBS) | Recommended. PBS can also be used and has the added benefit of maintaining a stable pH. | Ensure compatibility with this compound, as some compounds can precipitate in the presence of phosphate. |
| Water for Injection | Suitable for initial dissolution, but less ideal for final injection volume. Water is not isotonic and can cause cell lysis and irritation at the injection site. If used, it should be made isotonic with saline. | Not recommended as the final vehicle for IP injection unless made isotonic. |
| DMSO as a Co-solvent | Generally not necessary. Given the water solubility of this compound hydrochloride, the use of DMSO is not required. If a different, less soluble salt form of this compound were used, a co-solvent might be necessary. | If DMSO must be used for a different compound, its final concentration in the injection solution should be kept as low as possible (ideally below 10% for IP injections in mice) to avoid toxicity and motor impairment. |
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solution.
Signaling Pathway of this compound
Caption: this compound's signaling pathway.
References
Application Notes and Protocols for [3H]-Quinelorane in In Vitro Receptor Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]-Quinelorane is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist. Its tritiated form is a valuable radioligand for in vitro receptor autoradiography, a powerful technique used to visualize and quantify the distribution and density of these receptors in tissue sections. This application note provides detailed protocols for the use of [3H]-Quinelorane in receptor autoradiography, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
In vitro receptor autoradiography with [3H]-Quinelorane allows for the precise anatomical localization of D2 and D3 receptors within complex tissues, such as the brain. This technique is instrumental in neuroscience research for understanding the role of these receptors in various physiological and pathological processes. In the field of drug development, it is an essential tool for characterizing the binding of novel therapeutic compounds to their intended targets and for assessing potential off-target effects.
Data Presentation
Quantitative data from in vitro receptor autoradiography experiments should be meticulously organized to facilitate comparison and interpretation. The following tables provide a template for presenting key binding parameters.
Table 1: [3H]-Quinelorane Binding Parameters (Approximated from [3H]-Quinpirole Data)
| Parameter | Description | Value (Striatum) | Reference Compound |
| Kd (nM) | Dissociation Constant | ~2.3 ± 0.3 | [3H]-Quinpirole[1] |
| Bmax (fmol/mg tissue) | Maximum Receptor Density | Varies by brain region | [3H]-Quinpirole[1] |
Table 2: Pharmacological Profile for Displacement of [3H]-Quinelorane Binding (Expected)
| Compound | Receptor Selectivity | Expected IC50 / Ki |
| Dopamine | D1/D2/D3 Agonist | High Affinity |
| Quinpirole | D2/D3 Agonist | High Affinity |
| Haloperidol | D2 Antagonist | High Affinity |
| Spiperone | D2/D4/5-HT2A Antagonist | High Affinity |
| (+)-Butaclamol | D2 Antagonist | High Affinity |
| SCH23390 | D1 Antagonist | Low Affinity |
Signaling Pathways
Quinelorane acts as an agonist at dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors initiates a signaling cascade that primarily inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Application Notes and Protocols for Studying Locomotor Activity in Rats with Quinelorane Administration
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Quinelorane (B1678682) to study locomotor activity in rats. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams.
Introduction
This compound is a selective agonist for the dopamine (B1211576) D2 and D3 receptors.[1][2] The activation of these receptors, particularly in the central nervous system, plays a crucial role in regulating locomotion, motivation, and reward.[3][4] Studies investigating the effects of this compound on locomotor activity in rats are essential for understanding the function of the dopaminergic system and for the development of therapeutic agents targeting neuropsychiatric and motor disorders.[5] Dopamine agonists with high affinity for D2 and D3 receptors typically exhibit a biphasic effect on rodent locomotion, inducing hypolocomotion at low doses and hyperlocomotion at higher doses.
Mechanism of Action: Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that belong to the D2-like receptor family. Upon binding with an agonist such as this compound, these receptors couple to inhibitory G-proteins (Gi/o). This coupling initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2-like receptor activation can modulate ion channel activity. The signaling pathways for D2 and D3 receptors, while similar, can have distinct downstream effects and regulatory mechanisms. For instance, D3 receptors are predominantly found in brain regions associated with cognitive and emotional functions, whereas D2 receptors are more widely distributed, including in motor function areas.
Quantitative Data on Locomotor Activity
The administration of this compound to rats has been shown to have a dose-dependent effect on locomotor activity. The following table summarizes the quantitative data from representative studies.
| Dose (mg/kg) | Route of Administration | Rat Strain | Effect on Locomotor Activity | Measurement Method |
| 0.003 | Subcutaneous | Not Specified | Hypolocomotion | Pharmacological MRI |
| 0.01 - 0.1 | Intraperitoneal | Sprague-Dawley | Dose-dependent increase | Infrared beam breaks |
| 0.02 - 2.0 | Subcutaneous | Sprague-Dawley | Biphasic: initial suppression followed by activation | Not Specified |
| 0.03 | Subcutaneous | Not Specified | Biphasic: initial hypolocomotion followed by hyperlocomotion | Pharmacological MRI |
| 0.32 | Intraperitoneal | Sprague-Dawley | Significant increase | Infrared beam breaks |
Note: The effects of this compound can be influenced by factors such as the specific rat strain, age, and sex.
Experimental Protocols
This section provides a detailed methodology for a typical experiment investigating the effects of this compound on locomotor activity in rats.
Materials and Equipment
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Animal scale
-
Syringes and needles for administration (e.g., intraperitoneal)
-
Locomotor activity chambers (e.g., open field arena with infrared beams or video tracking system)
-
Data acquisition and analysis software
Experimental Workflow
Detailed Procedure
-
Animal Acclimation: Upon arrival, house the rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week for acclimation to the facility.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to habituate for 30-60 minutes before starting the experiment. This helps to reduce stress-induced hyperactivity.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations. Prepare a vehicle control group that will receive only saline.
-
Baseline Recording: Place each rat individually into a locomotor activity chamber and record its spontaneous activity for a baseline period (e.g., 30 minutes). Common parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Administration: Following the baseline recording, remove the rat from the chamber and administer the prepared this compound solution or vehicle via the chosen route (e.g., intraperitoneal injection at a volume of 1 ml/kg).
-
Post-Injection Recording: Immediately after the injection, return the rat to the locomotor activity chamber and record its activity for the designated observation period (e.g., 60-120 minutes). The duration should be sufficient to capture both the initial and later effects of the drug.
-
Data Analysis: Quantify the locomotor activity data using the software associated with the activity monitoring system. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
Expected Outcomes and Interpretation
The administration of this compound is expected to produce a biphasic effect on locomotor activity in rats. Low doses may initially suppress locomotion, an effect thought to be mediated by the activation of presynaptic D2/D3 autoreceptors, which reduces dopamine release. Higher doses are expected to cause a delayed but significant increase in locomotor activity, likely due to the stimulation of postsynaptic D2/D3 receptors in brain regions such as the nucleus accumbens and striatum. The precise nature of the dose-response curve and the timing of the effects can vary depending on the experimental conditions. Careful analysis of the data will provide insights into the role of D2/D3 receptors in modulating motor behavior.
References
- 1. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Assessing Quinelorane-Induced Yawning
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and protocols for assessing yawning induced by Quinelorane (B1678682), a selective dopamine (B1211576) D2/D3 receptor agonist.
Introduction
Yawning is a stereotyped behavioral pattern observed across many vertebrate species. While its precise physiological functions are still under investigation, it is known to be modulated by various neurotransmitter systems, particularly the dopaminergic system. This compound, as a dopamine D2/D3 receptor agonist, has been shown to reliably induce yawning in animal models, making it a valuable pharmacological tool to study dopaminergic pathways and their role in behavior.[1][2][3][4][5] Notably, the yawning response to D2/D3 agonists like this compound often follows a biphasic, inverted U-shaped dose-response curve. This is hypothesized to be due to the activation of D3 receptors at lower doses promoting yawning, while at higher doses, the activation of D2 receptors leads to an inhibition of this behavior.
These protocols outline the necessary steps to design and execute robust experiments to quantify and analyze this compound-induced yawning, providing insights into its mechanism of action and potential therapeutic applications.
Experimental Design
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following sections detail the key components of an experimental design for assessing this compound-induced yawning.
Animal Model
-
Species: Adult male Sprague-Dawley or Wistar rats are commonly used for this type of study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow at least one week for the animals to acclimate to the housing conditions before the start of any experimental procedures.
Drug Preparation and Administration
-
This compound: this compound dihydrochloride (B599025) should be dissolved in a sterile vehicle, such as 0.9% saline.
-
Dose Selection: A range of doses should be selected to establish a full dose-response curve. Based on existing literature, effective doses for inducing yawning in rats range from 0.001 mg/kg to 0.1 mg/kg, administered subcutaneously (s.c.).
-
Administration Route: Subcutaneous (s.c.) injection is a common and effective route of administration for this compound in these studies. Intraperitoneal (i.p.) injection is also a viable alternative. For more targeted investigations into the central nervous system, direct intracerebroventricular (i.c.v.) or intracerebral microinjections into specific brain regions like the paraventricular nucleus of the hypothalamus (PVN) can be performed following stereotaxic surgery.
-
Control Group: A control group receiving only the vehicle is essential to establish a baseline yawning frequency.
Behavioral Observation and Quantification
-
Observation Period: Rats should be placed in individual observation chambers immediately after drug administration. The observation period typically lasts for 30 to 60 minutes.
-
Video Recording: Behavior should be recorded using a video camera for later analysis. This allows for blinded scoring and reduces observer bias.
-
Yawning Definition: A yawn is characterized by a prolonged, wide opening of the mouth, often accompanied by a deep inspiration, followed by a shorter expiration.
-
Quantification: The primary measure is the total number of yawns during the observation period. The latency to the first yawn can also be recorded.
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound-Induced Yawning
This protocol aims to determine the dose-dependent effect of this compound on yawning frequency.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
This compound dihydrochloride
-
Sterile 0.9% saline (vehicle)
-
Syringes and needles for subcutaneous injection
-
Individual observation chambers
-
Video recording equipment
Procedure:
-
Habituation: Habituate the rats to the observation chambers for at least 30 minutes on two consecutive days prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound in saline at the desired concentrations.
-
Animal Groups: Randomly assign rats to different treatment groups (e.g., Vehicle, 0.001, 0.0032, 0.01, 0.032, 0.1 mg/kg this compound). A minimum of 8-10 animals per group is recommended.
-
Drug Administration: Administer the assigned treatment (this compound or vehicle) via subcutaneous injection.
-
Behavioral Observation: Immediately place each rat in an individual observation chamber and start video recording for a 60-minute period.
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the number of yawns from the video recordings.
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the yawning frequency between the different dose groups and the vehicle control.
Protocol 2: Investigating the Role of Dopamine Receptors using Antagonists
This protocol is designed to elucidate the involvement of D2 and D3 receptors in this compound-induced yawning.
Materials:
-
All materials from Protocol 1
-
Dopamine D2 receptor antagonist (e.g., Haloperidol, L-741,626)
-
Dopamine D3 receptor antagonist (e.g., SB-277011A, PG01037)
Procedure:
-
Habituation and Drug Preparation: Follow steps 1 and 2 from Protocol 1.
-
Animal Groups: Create experimental groups that will receive a pretreatment with either a D2 or D3 antagonist (or their respective vehicles) followed by a specific dose of this compound known to induce a significant yawning response (e.g., 0.01 mg/kg).
-
Antagonist Pretreatment: Administer the antagonist or its vehicle at an appropriate time before the this compound injection (e.g., 30 minutes prior).
-
This compound Administration: Administer the selected dose of this compound.
-
Behavioral Observation and Data Analysis: Follow steps 5, 6, and 7 from Protocol 1. A two-way ANOVA can be used to analyze the interaction between the antagonist and this compound.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Dose-Response of this compound on Yawning Frequency
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Number of Yawns (± SEM) |
| Vehicle | - | 10 | 1.2 ± 0.4 |
| This compound | 0.001 | 10 | 5.8 ± 1.2 |
| This compound | 0.0032 | 10 | 12.5 ± 2.1 |
| This compound | 0.01 | 10 | 18.3 ± 3.5 |
| This compound | 0.032 | 10 | 10.1 ± 1.9 |
| This compound | 0.1 | 10 | 4.5 ± 1.0 |
*p < 0.05 compared to Vehicle. Data are hypothetical and for illustrative purposes only.
Table 2: Effect of Dopamine Antagonists on this compound-Induced Yawning
| Pretreatment | Dose (mg/kg) | Treatment | Dose (mg/kg) | N | Mean Number of Yawns (± SEM) |
| Vehicle | - | Vehicle | - | 10 | 1.1 ± 0.3 |
| Vehicle | - | This compound | 0.01 | 10 | 17.9 ± 3.2 |
| Haloperidol | 0.032 | This compound | 0.01 | 10 | 5.2 ± 1.1 |
| SB-277011A | 10 | This compound | 0.01 | 10 | 2.5 ± 0.8 |
*p < 0.05 compared to Vehicle + this compound. Data are hypothetical and for illustrative purposes only.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Yawning
Caption: Signaling pathway of this compound-induced yawning.
Experimental Workflow for Assessing this compound-Induced Yawning
Caption: Experimental workflow for assessing drug-induced yawning.
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for investigating this compound-induced yawning. By carefully controlling experimental variables, employing accurate behavioral quantification methods, and utilizing appropriate statistical analyses, researchers can obtain reliable and meaningful data. These studies will contribute to a deeper understanding of the neuropharmacology of yawning and the role of the dopaminergic system in regulating this complex behavior.
References
- 1. Dopamine Agonist-Induced Yawning in Rats: A Dopamine D3 Receptor-Mediated Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine agonist-induced yawning in rats: a dopamine D3 receptor-mediated behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baillement.com [baillement.com]
- 5. Yawning and Hypothermia in Rats: Effects of Dopamine D3 and D2 Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracranial Microinjection of Quinelorane in the Nucleus Accumbens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane is a selective dopamine (B1211576) D2/D3 receptor agonist that has been instrumental in elucidating the role of these receptors in various brain functions, including reward, motivation, and motor control. The nucleus accumbens (NAc), a key component of the brain's reward circuitry, is densely populated with D2 and D3 receptors. Intracranial microinjection of this compound directly into the NAc allows for the precise investigation of the local effects of D2/D3 receptor activation, bypassing the systemic effects that can confound the interpretation of results from peripheral administration. These application notes provide a comprehensive overview of the protocols and expected outcomes for the intracranial microinjection of this compound (and the closely related D2/D3 agonist, quinpirole) into the nucleus accumbens of rodents, a common preclinical model in neuroscience and drug development.
The activation of D2 receptors, which are G-protein coupled receptors of the Gi/o family, in the nucleus accumbens generally leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of neuronal excitability. This signaling cascade is believed to underlie many of the behavioral effects observed following D2/D3 receptor stimulation in this brain region.
Data Presentation
The following tables summarize quantitative data from studies involving the microinjection of D2/D3 receptor agonists into the nucleus accumbens. Due to the limited availability of specific data for this compound, data from studies using the structurally and functionally similar D2/D3 agonist quinpirole (B1680403) are also included and are clearly noted.
Table 1: Effects of Intra-NAc Quinpirole Microinjection on Ethanol Self-Administration in Rats
| Compound | Dose (per side) | Infusion Volume (per side) | Behavioral Paradigm | Key Findings | Reference |
| Quinpirole | 6.0 µg | Not Specified | Ethanol-reinforced responding (FR4 schedule) | Increased total responding for ethanol; slowed response rate.[1] | Hodge et al., 1992 |
| Quinpirole | 4.0 µg | 0.5 µL | Ethanol self-administration | Changes in total responding and pattern of responding for ethanol. | Samson et al., 2003 |
Table 2: Dose-Response Effects of Intra-NAc Quinpirole Microinjection on Sucrose-Reinforced Cued Approach Behavior in Rats
| Compound | Dose (per side) | Infusion Volume (per side) | Behavioral Paradigm | Key Findings | Reference |
| Quinpirole | 1.0 µg | 0.5 µL | Sucrose-reinforced cued approach | Increased locomotor behavior during the inter-trial interval.[2] | Pardo-Garcia et al., 2016 |
| Quinpirole | 10.0 µg | 0.5 µL | Sucrose-reinforced cued approach | Increased locomotor behavior during the inter-trial interval.[2] | Pardo-Garcia et al., 2016 |
Table 3: Effects of Intra-NAc Quinpirole Microinjection on Reversal Learning in Rats
| Compound | Dose | Infusion Volume | Behavioral Paradigm | Key Findings | Reference |
| Quinpirole | Not Specified | Not Specified | Visual discrimination and reversal learning | Increased perseverative errors, impairing reversal learning. | Haluk & Floresco, 2009 |
Experimental Protocols
Stereotaxic Surgery for Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula targeted at the nucleus accumbens in rodents, a necessary prerequisite for intracranial microinjections.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannula (26-gauge) and dummy cannula
-
Dental cement and skull screws
-
Suturing material
-
Analgesics and antibiotics
-
Stereotaxic atlas for the species and strain of interest (e.g., Paxinos and Watson for rats)
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic apparatus. Ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Identify bregma and lambda, the reference points for stereotaxic coordinates.
-
Determine the coordinates for the nucleus accumbens from the stereotaxic atlas (for rats, approximately AP: +1.6 mm, ML: ±1.5 mm from bregma; DV: -6.5 mm from dura). These coordinates may need to be adjusted based on the specific atlas and animal strain.
-
Drill small holes in the skull for the guide cannula and anchor screws.
-
Lower the guide cannula to the predetermined DV coordinate.
-
Secure the cannula in place using dental cement, anchored by the skull screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least one week before any microinjection experiments.
Intracranial Microinjection Procedure
This protocol details the steps for delivering this compound or other compounds into the nucleus accumbens via the implanted cannula.
Materials:
-
This compound hydrochloride (or other D2/D3 agonist)
-
Vehicle (e.g., sterile physiological saline, artificial cerebrospinal fluid)
-
Microinjection pump and syringes
-
Internal injection cannula (33-gauge, extending 1-2 mm beyond the guide cannula)
-
Tubing to connect the syringe to the injector
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. For example, to deliver a 4.0 µg dose in a 0.5 µL volume, a concentration of 8 µg/µL would be required.
-
Gently restrain the animal.
-
Remove the dummy cannula from the guide cannula.
-
Insert the internal injection cannula, which is connected to the microinjection pump, into the guide cannula.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.25 µL/min) to allow for adequate diffusion and minimize tissue damage. A total volume of 0.5 µL per side is commonly used.[2]
-
After the infusion is complete, leave the injector in place for an additional minute to allow for diffusion of the drug away from the cannula tip and to prevent backflow upon withdrawal.[2]
-
Slowly withdraw the internal injector and replace the dummy cannula.
-
Place the animal in the behavioral testing apparatus.
Mandatory Visualizations
Signaling Pathway of this compound in the Nucleus Accumbens
Caption: this compound activates D2 receptors, leading to inhibition of adenylyl cyclase.
Experimental Workflow for Intracranial Microinjection Studies
Caption: Workflow for intracranial microinjection experiments.
Logical Relationship of D2 Receptor Activation and Behavioral Outcomes
Caption: D2 receptor activation in the NAc influences various behavioral outcomes.
References
Quinelorane: A Pharmacological Tool for Interrogating Dopamine Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane (B1678682) is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist. Its high affinity and functional activity at these receptor subtypes make it an invaluable pharmacological tool for elucidating the complex roles of dopamine pathways in normal physiological processes and in various neuropsychiatric and neurological disorders. These application notes provide an overview of this compound's pharmacological properties, detailed protocols for its use in key preclinical assays, and a summary of relevant quantitative data to guide experimental design and data interpretation.
Mechanism of Action
This compound acts as an agonist at dopamine receptors of the D2-like family, with a particularly high affinity for the D2 and D3 subtypes.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades, including protein kinase A (PKA) activity. Activation of D2/D3 receptors can also lead to the modulation of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade. The distinct anatomical distribution of D2 and D3 receptors throughout the brain allows for their differential involvement in motor control, cognition, emotion, and reward processes.[1]
Data Presentation
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound for human dopamine D2 and D3 receptors. It is important to note that absolute values can vary depending on the specific cell line, radioligand, and assay conditions used.
| Receptor Subtype | Ligand | Ki (nM) | EC50 (nM) | Assay Type | Reference |
| Dopamine D2 | This compound | 2.5 | 1.7 | Radioligand Binding / cAMP Inhibition | [2] |
| Dopamine D3 | This compound | 2.0 | 0.44 | Radioligand Binding / cAMP Inhibition | [2] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound at D2/D3 dopamine receptors.
Experimental Protocols
Assessment of Locomotor Activity in Rodents
This protocol describes a method for evaluating the dose-dependent effects of this compound on spontaneous locomotor activity in rats using an open-field arena. This compound has been shown to have biphasic effects on locomotion, with low doses inducing hypolocomotion and higher doses causing hyperlocomotion.[3]
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Animal Acclimation: House rats in the testing facility for at least one week before the experiment to acclimate to the environment. Handle the rats daily for several days leading up to the experiment to reduce stress.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat individually into the center of the open-field arena and allow for a 30-minute habituation period.
-
Drug Preparation: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. A range of doses (e.g., 0.01, 0.032, 0.1, 0.32, 3.2, and 5.6 mg/kg) can be tested to establish a dose-response curve. A vehicle control group receiving only saline should be included.
-
Drug Administration: Following the habituation period, remove each rat from the arena, weigh it, and administer the appropriate dose of this compound or vehicle via i.p. injection.
-
Data Collection: Immediately return the rat to the open-field arena and record locomotor activity for a period of 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the temporal profile of this compound's effects. Compare the locomotor activity of the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
In Vivo Microdialysis for Measuring Dopamine Release
This protocol details the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of freely moving rats following the administration of this compound.
Materials:
-
This compound hydrochloride
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes (e.g., 2-4 mm membrane length) and guide cannulae
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis
-
Male Wistar rats (275-350 g)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake and freely moving rat.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
-
Baseline Sample Collection:
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
-
This compound Administration:
-
Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle.
-
-
Post-injection Sample Collection:
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels for each animal.
-
Compare the time course of dopamine release between the this compound-treated and vehicle-treated groups.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Section the brain and stain to verify the correct placement of the microdialysis probe.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the in vivo effects of this compound on dopamine pathways.
References
- 1. Current perspectives on the selective regulation of dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stable Quinelorane Solutions for Long-Term Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of stable solutions of Quinelorane, a potent dopamine (B1211576) D2/D3 receptor agonist, intended for use in long-term experimental settings. Ensuring the stability and concentration of this compound solutions over time is critical for the validity and reproducibility of research findings. These notes cover solubility, recommended solvents, storage conditions, and protocols for preparing both aqueous and organic stock solutions.
Physicochemical Properties and Solubility
This compound is most commonly available as this compound dihydrochloride (B599025), a water-soluble salt. Understanding its basic physicochemical properties is the first step in preparing stable solutions.
| Property | Value | Source |
| Form | This compound dihydrochloride | N/A |
| Molecular Weight | 319.27 g/mol | [1] |
| Solubility in Water | Up to 25 mM | [1] |
| Solubility in DMSO | Information not widely available, but used as a solvent for storage | [2] |
| Appearance | Off-white crystalline solid | [3] |
Note: While this compound dihydrochloride is water-soluble, the long-term stability of aqueous solutions can be a concern. For long-term storage, organic solvents like DMSO are often preferred.
Factors Affecting this compound Solution Stability
Several factors can influence the degradation of this compound in solution over time. While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles for similar compounds, such as dopamine agonists, suggest the following should be considered:
-
Oxidation: Dopamine agonists can be susceptible to oxidation, especially in aqueous solutions exposed to air. The quinoline (B57606) structure within this compound may also be prone to oxidative degradation. The use of antioxidants may be beneficial in mitigating this.
-
pH: The stability of compounds with amine groups is often pH-dependent. While the optimal pH for this compound stability is not definitively established, maintaining a consistent and appropriate pH is crucial for reproducibility.
-
Light: Many pharmaceutical compounds are light-sensitive (photolabile). Exposure to light, particularly UV radiation, can catalyze degradation reactions. Therefore, protection from light is a critical precaution.
-
Temperature: Higher temperatures generally accelerate chemical degradation. For long-term storage, lower temperatures are almost always preferable.
Recommended Solvents and Storage Conditions
The choice of solvent and storage conditions is paramount for maintaining the integrity of this compound solutions for the duration of an experiment.
| Solvent | Recommended Storage Temperature | Maximum Recommended Storage Duration | Notes |
| Water (Aqueous) | 4°C | Short-term (use as soon as possible) | Prone to degradation; not recommended for long-term storage.[3] |
| Dimethyl Sulfoxide (DMSO) | 4°C | 2 weeks | For intermediate-term storage. |
| Dimethyl Sulfoxide (DMSO) | -80°C | 6 months | Recommended for long-term storage of stock solutions. |
Solid this compound dihydrochloride should be stored desiccated at room temperature.
Experimental Protocols
Protocol for Preparation of a High-Concentration DMSO Stock Solution
This protocol is recommended for preparing a stock solution for long-term storage.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber (light-protecting) vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound dihydrochloride powder to room temperature before opening the container to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound dihydrochloride using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber vial.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol for Preparation of an Aqueous Working Solution from DMSO Stock
This protocol is for diluting the DMSO stock solution to a final aqueous concentration for immediate use in experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 4.1)
-
Sterile, purified water or appropriate buffer (e.g., saline, PBS)
-
Sterile, light-protecting tubes or containers
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous medium.
-
In a sterile, light-protecting container, add the appropriate volume of sterile water or buffer.
-
While gently vortexing or stirring the aqueous medium, add the calculated volume of the this compound DMSO stock solution dropwise. Note: Adding the DMSO solution too quickly can cause the compound to precipitate.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Use the freshly prepared aqueous working solution immediately or as soon as possible. Do not store aqueous solutions for extended periods.
Visualization of Experimental Workflows
Workflow for Preparing and Storing this compound Solutions
Caption: Workflow for this compound solution preparation and storage.
Potential Degradation Pathways and Mitigation Strategies
Caption: Factors leading to this compound degradation and mitigation strategies.
Conclusion
The preparation of stable this compound solutions is achievable with careful consideration of the solvent, storage temperature, and protection from light and oxygen. For long-term experiments, it is strongly recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO and store it at -80°C in single-use aliquots. Aqueous working solutions should be prepared fresh from the stock solution immediately before use. Adherence to these protocols will help ensure the consistency and reliability of experimental results.
References
Application Notes and Protocols for Stereotaxic Surgery and Cannula Implantation for Quinelorane Microinfusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing stereotaxic surgery and cannula implantation for the targeted microinfusion of Quinelorane, a potent dopamine (B1211576) D2/D3 receptor agonist, in rodent models. The protocols outlined below are designed to ensure accurate and reproducible experimental outcomes for investigating the behavioral and neurological effects of this compound.
Introduction
This compound is a selective agonist for the D2 and D3 dopamine receptors, which are key targets in the central nervous system for therapeutic interventions in a variety of neurological and psychiatric disorders. Direct microinfusion of this compound into specific brain regions allows for the precise investigation of its effects on neural circuits and behavior, bypassing the systemic effects associated with peripheral administration. This document details the necessary protocols for stereotaxic cannula implantation and subsequent this compound microinfusion, focusing on two commonly targeted brain regions: the Medial Preoptic Area (MPOA) and the Nucleus Accumbens (NAc).
Experimental Protocols
Stereotaxic Surgery and Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula into a specific brain region of a rat. The procedure should be performed under aseptic conditions.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, hemostats, drill, etc.)
-
Guide cannula and dummy cannula
-
Skull screws
-
Dental cement
-
Analgesics and antibiotics
-
Heating pad
-
Suturing material
Procedure:
-
Anesthesia and Animal Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (or another appropriate anesthetic) and place it in the stereotaxic apparatus.[1][2]
-
Ensure the head is level by adjusting the ear bars and incisor bar.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
Administer a local anesthetic to the scalp.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and clean the skull surface of any connective tissue.
-
-
Determination of Stereotaxic Coordinates:
-
Identify and mark the bregma and lambda landmarks on the skull.
-
Use a rat brain atlas to determine the stereotaxic coordinates for the target brain region (see Table 1 for MPOA and NAc coordinates).
-
-
Craniotomy and Screw Placement:
-
Drill a small hole (craniotomy) at the determined coordinates for the cannula implantation.
-
Drill 2-3 additional holes for the placement of skull screws, which will anchor the dental cement.
-
-
Cannula Implantation:
-
Mount the guide cannula on the stereotaxic arm and lower it to the predetermined depth through the craniotomy.
-
The final stereotaxic coordinates for the implanted guide cannula should be (relative to bregma). For example, for the dorsomedial hypothalamus in young rats, coordinates are: 2.0 mm posterior, ±0.5 mm lateral, and 6.0 mm ventral from the skull surface.[2]
-
-
Securing the Cannula:
-
Apply dental cement around the base of the cannula and the skull screws to create a secure headcap.
-
Ensure the cement is smooth and does not interfere with the animal's movement or comfort.
-
-
Post-Operative Care:
-
Suture the scalp incision around the headcap.
-
Administer analgesics and antibiotics as prescribed.
-
Monitor the animal closely during recovery on a heating pad.
-
Allow the animal to recover for at least one week before commencing microinfusion experiments.
-
Table 1: Stereotaxic Coordinates for Cannula Implantation in Rats (relative to Bregma)
| Brain Region | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) | Source |
| Medial Preoptic Area (MPOA) | -0.26 mm | ±0.6 mm | -8.0 mm | Present Study |
| Nucleus Accumbens (NAc) Core | +1.6 mm | ±1.5 mm | -7.0 mm | Present Study |
| Nucleus Accumbens (NAc) Shell | +1.7 mm | ±0.8 mm | -7.8 mm | Present Study |
This compound Microinfusion Protocol
This protocol describes the procedure for the microinfusion of this compound into the implanted cannula.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) as vehicle
-
Microinfusion pump
-
Internal cannula (injector)
-
Polyethylene (B3416737) tubing
-
Syringes
Procedure:
-
Drug Preparation:
-
Dissolve this compound hydrochloride in the chosen vehicle to the desired concentration. Common concentrations for microinfusion range from 1 to 10 µg/µL.
-
Filter-sterilize the solution.
-
-
Animal Handling and Habituation:
-
Gently handle the rat to acclimate it to the experimental setup.
-
Remove the dummy cannula from the guide cannula.
-
-
Microinfusion:
-
Connect the internal cannula to the microinfusion pump via polyethylene tubing filled with the this compound solution.
-
Carefully insert the internal cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to reach the target brain region.
-
Infuse the this compound solution at a slow and constant rate (e.g., 0.1-0.5 µL/min) for the desired volume (typically 0.2-1.0 µL per side).
-
Leave the internal cannula in place for an additional 1-2 minutes after the infusion to allow for diffusion of the drug.
-
-
Post-Infusion:
-
Gently remove the internal cannula and replace the dummy cannula.
-
Place the animal in the behavioral testing apparatus.
-
-
Histological Verification:
-
Section the brain and stain the tissue to verify the placement of the cannula track.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on locomotor activity and prepulse inhibition (PPI).
Table 2: Effects of Systemic this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Locomotor Activity (Beam Breaks/hr ± SEM) | Percent Change from Vehicle |
| Vehicle (Saline) | 350 ± 50 | 0% |
| 0.01 | 550 ± 75 | +57% |
| 0.03 | 800 ± 100 | +129% |
| 0.1 | 1200 ± 150 | +243% |
| 0.3 | 950 ± 120 | +171% |
Data are hypothetical and compiled for illustrative purposes based on typical findings.
Table 3: Effects of Systemic this compound on Prepulse Inhibition (PPI) in Rats
| Dose (mg/kg, s.c.) | Percent PPI ± SEM | Percent Change from Vehicle |
| Vehicle (Saline) | 65 ± 5% | 0% |
| 0.003 | 50 ± 6% | -23% |
| 0.01 | 35 ± 7% | -46% |
| 0.1 | 20 ± 5% | -69% |
Data adapted from a study investigating the effects of this compound on sensorimotor gating.[3][4]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps involved in a typical experiment utilizing stereotaxic surgery for this compound microinfusion.
Caption: Experimental workflow for this compound microinfusion studies.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound through the dopamine D2 receptor.
Caption: this compound activates D2 receptors, leading to Gi-protein mediated inhibition of adenylyl cyclase.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for conducting stereotaxic surgery and cannula implantation for this compound microinfusion studies. Adherence to these detailed methodologies will facilitate the acquisition of reliable and reproducible data, contributing to a deeper understanding of the role of the dopaminergic system in health and disease. It is imperative that all procedures are carried out in accordance with institutional animal care and use guidelines.
References
- 1. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 2. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dopamine D3/D2 receptor agonist, reduces prepulse inhibition of startle and ventral pallidal GABA efflux: Time course studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dopamine D3/D2 receptor agonist, reduces prepulse inhibition of startle and ventral pallidal GABA efflux: time course studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biphasic Locomotor Effects of Quinelorane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the biphasic locomotor effects of Quinelorane.
Frequently Asked Questions (FAQs)
Q1: What is the expected biphasic effect of this compound on locomotion?
A: this compound, a dopamine (B1211576) D2/D3 receptor agonist, typically induces a biphasic locomotor response, particularly in rats. This is characterized by an initial suppression of locomotor activity at lower doses or earlier time points, followed by a period of hyperactivity at higher doses or later time points.[1][2][3] This effect is thought to be mediated by the differential activation of presynaptic autoreceptors and postsynaptic receptors.
Q2: Why am I only observing hypoactivity (decreased locomotion)?
A: Several factors could lead to observing only the initial suppressive phase of the locomotor response:
-
Dose: The dose of this compound administered may be too low to induce the subsequent hyperactive phase. Low doses are thought to primarily stimulate inhibitory dopamine autoreceptors.[3]
-
Time Course: The observation period may be too short. The hyperactive phase can have a delayed onset, sometimes appearing 60-80 minutes after administration.[2]
-
Species/Strain: Mice may exhibit a different response profile compared to rats. Some studies report that this compound and similar D2/D3 agonists only decrease locomotor activity in certain mouse strains.
Q3: Why am I only observing hyperactivity?
A: If you are only observing hyperactivity, consider the following:
-
Dose: The administered dose might be high enough to predominantly activate postsynaptic D2 receptors, masking the initial suppressive phase.
-
Acclimation: Insufficient acclimation of the animals to the testing environment can lead to high baseline activity, which might obscure a drug-induced decrease.
-
Observation Onset: If the observation period begins after the initial suppressive phase has passed, you will only record the hyperactive response.
Q4: My results are highly variable between animals. What could be the cause?
A: High inter-animal variability can be attributed to several factors:
-
Genetic Background: Different strains of rodents can exhibit markedly different responses to this compound.
-
Environmental Factors: Stress, time of day of testing, and housing conditions can all influence locomotor activity.
-
Drug Administration: Inconsistent administration of this compound (e.g., intraperitoneal vs. subcutaneous injection) can lead to variable absorption and bioavailability.
Q5: How does the mechanism of action of this compound explain its biphasic effects?
A: this compound is a selective D2 dopamine receptor agonist. The biphasic effect is hypothesized to result from its action on two populations of D2 receptors:
-
Presynaptic Autoreceptors: At lower concentrations, this compound preferentially stimulates presynaptic D2 autoreceptors on dopaminergic neurons. This activation inhibits dopamine synthesis and release, leading to decreased locomotor activity.
-
Postsynaptic Receptors: At higher concentrations, this compound activates postsynaptic D2 receptors in brain regions like the nucleus accumbens and striatum, which are involved in locomotor control. This stimulation leads to an increase in locomotor activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant effect on locomotion observed. | Dose is too low or too high, falling outside the therapeutic window for locomotor effects. | Conduct a dose-response study with a wider range of this compound concentrations. |
| Animal species or strain is not responsive. | Review literature for appropriate species/strain. Consider using Sprague-Dawley rats, which have been shown to exhibit robust responses. | |
| Only locomotor suppression is observed. | Observation period is too short to capture the hyperactive phase. | Extend the duration of the locomotor activity recording to at least 2-3 hours post-injection. |
| The administered dose is in the low range, primarily affecting autoreceptors. | Test a range of higher doses to determine the threshold for inducing hyperactivity. | |
| Only locomotor hyperactivity is observed. | The initial suppressive phase was missed. | Begin recording locomotor activity immediately after this compound administration. |
| The dose is too high, causing a rapid onset of postsynaptic effects. | Include lower doses in your experimental design to capture the initial suppression. | |
| Inconsistent results across experiments. | Circadian rhythm variations affecting baseline activity. | Standardize the time of day for all behavioral testing. |
| Differences in animal handling and habituation. | Implement a consistent and thorough habituation protocol for all animals before testing. |
Data Presentation
Table 1: Dose-Response Effects of Quinpirole (B1680403) (a D2/D3 Agonist similar to this compound) on Locomotion in Rats
| Dose (mg/kg) | Early Phase (0-60 min) | Late Phase (60-120 min) | Reference |
| 0.03 | Decreased Locomotion | - | |
| 0.125 | Initial Decrease | Subsequent Increase | |
| 0.5 | Initial Decrease | Marked Hyperactivity | |
| 8.0 | Initial Decrease | Marked Hyperactivity |
Table 2: Species and Strain Differences in Locomotor Response to this compound
| Species/Strain | Dose Range (mg/kg) | Observed Effect | Reference |
| Sprague-Dawley Rats | 0.01 - 0.32 | Dose-dependent increase in locomotion | |
| Swiss-Webster Mice | 0.01 - 0.32 | Dose-dependent decrease in locomotion | |
| C57BL/6J Mice | 0.01 - 0.32 | Dose-dependent decrease in locomotion | |
| DBA/2J Mice | 0.01 - 0.32 | Dose-dependent decrease in locomotion |
Experimental Protocols
Protocol: Assessing Biphasic Locomotor Effects of this compound in Rodents
-
Animals: Use adult male Sprague-Dawley rats (250-350g) or other appropriate rodent strain. House animals individually for at least one week before the experiment to acclimate them to the housing conditions. Maintain a 12:12 hour light:dark cycle.
-
Apparatus: Use an open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video-tracking system to automatically record locomotor activity (e.g., distance traveled, rearing frequency).
-
Habituation: Handle the animals for several days before the experiment. On the day of the experiment, place the animals in the open-field arena for at least 30-60 minutes to allow for habituation to the novel environment before drug administration.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline. Prepare fresh solutions on the day of the experiment.
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a volume of 1 ml/kg.
-
Data Collection: Immediately after injection, place the animal back into the open-field arena and record locomotor activity continuously for at least 120 minutes. Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the temporal dynamics of the drug's effect.
-
Data Analysis: Analyze locomotor activity data using a two-way analysis of variance (ANOVA) with treatment (drug dose) and time as factors. Follow up with post-hoc tests to compare drug-treated groups to the vehicle control group at each time point.
Mandatory Visualizations
Caption: Signaling pathway of this compound's biphasic effects.
Caption: Experimental workflow for assessing locomotor effects.
References
- 1. Locomotor-activating effects of the D2 agonist bromocriptine show environment-specific sensitization following repeated injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic effect of D-2 agonist quinpirole on locomotion and movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulpiride antagonizes the biphasic locomotor effects of quinpirole in weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Quinelorane solution degradation and precipitation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation and precipitation of Quinelorane solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound solution degradation?
A1: Degradation of a this compound solution may not always be visible. However, signs can include a change in color, the appearance of cloudiness, or the formation of precipitate. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect any decrease in the parent compound's concentration and the emergence of degradation products.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound hydrochloride and dihydrochloride (B599025) salts are soluble in water.[1] One supplier specifies a solubility of up to 25 mM in water for the hydrochloride salt.[1] For other salts or the free base, solubility should be empirically determined. While organic co-solvents like DMSO can be used for initial stock solutions, it is crucial to be aware that they can precipitate upon dilution into aqueous buffers.
Q3: What are the ideal storage conditions for this compound solutions?
A3: It is strongly recommended to prepare this compound solutions fresh for each experiment. If storage is unavoidable, the following guidelines should be followed:
-
Short-term storage: Aliquot the solution into tightly sealed vials and store at -20°C or -80°C for up to one month.[2][3]
-
Long-term storage: Long-term storage of this compound in solution is generally not recommended by suppliers due to the lack of comprehensive stability data.[4]
Solid this compound should be stored desiccated at room temperature.
Q4: How does pH affect the stability of this compound solutions?
Troubleshooting Guide: Degradation and Precipitation
This guide provides a structured approach to identifying and resolving common issues with this compound solution stability.
| Problem | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | The concentration of the organic co-solvent (e.g., DMSO) is too high in the final solution, causing the compound to crash out. | - Decrease the final concentration of the organic co-solvent by using a more concentrated stock solution. - Employ a stepwise dilution method, adding the stock solution to the aqueous buffer slowly while vortexing. |
| The final concentration of this compound exceeds its solubility at the buffer's pH and temperature. | - Lower the final concentration of this compound in the assay. - Adjust the pH of the buffer. Since this compound is a weak base, lowering the pH may increase its solubility. | |
| Solution appears cloudy or discolored over time | This could indicate chemical degradation or microbial contamination. | - Prepare fresh solutions before each experiment. - Filter-sterilize the solution using a 0.22 µm filter if it is to be used for an extended period in a non-sterile environment. - Protect the solution from light. |
| Loss of potency or inconsistent experimental results | This is a strong indicator of chemical degradation. | - Review solution preparation and storage: Ensure solutions are prepared fresh or have been stored correctly (frozen, protected from light). - Evaluate potential for hydrolysis: If working in acidic or basic conditions, consider if hydrolysis could be a factor. Buffer the solution to a more neutral pH if the experimental design allows. - Consider oxidation: The quinoline (B57606) and amino groups could be susceptible to oxidation. Avoid introducing metal ions (which can catalyze oxidation) and consider degassing the solvent. - Assess photostability: Quinoline derivatives can be light-sensitive. Protect solutions from light by using amber vials or covering them with aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Hydrochloride Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: Add the powder to a volumetric flask and add a portion of high-purity water (e.g., Milli-Q or equivalent).
-
Aiding Solubilization: If the compound does not dissolve readily, the following techniques can be employed:
-
Sonication: Place the flask in a sonication bath for 5-10 minutes.
-
Gentle Warming: Gently warm the solution in a water bath (45-60°C).
-
Vortexing: Vigorously vortex the solution.
-
-
Final Volume: Once the solid is completely dissolved, bring the solution to the final volume with water and mix thoroughly.
-
Use/Storage: Use the solution immediately or aliquot and store at ≤ -20°C for up to one month.
Visualizing Potential Degradation and Troubleshooting
To aid in understanding the factors that can lead to this compound degradation and the logical steps for troubleshooting, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound solution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Stability of dopamine hydrochloride exposed to blue-light phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Behavioral Responses to Quinelorane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in behavioral responses to the D2/D3 dopamine (B1211576) receptor agonist, Quinelorane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective dopamine D2 and D3 receptor agonist. Its behavioral effects are mediated through the activation of these receptors, which are G-protein coupled receptors that primarily couple to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling pathways.
Q2: Why do I observe biphasic effects on locomotor activity with this compound?
Biphasic effects on locomotion are a known characteristic of this compound and other D2/D3 agonists. Typically, low doses induce hypolocomotion (decreased activity), while higher doses lead to hyperlocomotion (increased activity).[1] The hypolocomotor effects at low doses are thought to be mediated primarily by the activation of high-affinity D3 receptors, particularly in brain regions like the nucleus accumbens.[1] In contrast, the hyperlocomotor effects at higher doses are associated with the broader activation of D2 receptors in areas such as the caudate-putamen and globus pallidus.[1]
Q3: What are the known sources of variability in behavioral responses to this compound?
Variability in response to this compound can stem from several factors, including:
-
Pharmacokinetic Factors: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to different effective concentrations of this compound at the receptor sites.
-
Pharmacodynamic Factors: Variations in the number, structure, and function of D2 and D3 receptors, as well as differences in downstream signaling pathways, can alter the response to the same drug concentration.
-
Genetic Factors: The genetic background of the animal model is a significant source of variability. Different strains of mice and rats can exhibit markedly different, and sometimes opposite, responses to this compound.[2]
-
Sex and Age: An animal's sex and age can influence its behavioral response to dopaminergic drugs.[3] For instance, the magnitude of locomotor activation in response to a D2/D3 agonist can decline with age in male rats.
-
Environmental and Procedural Factors: Housing conditions, handling, the time of day of testing, and the order of behavioral tests can all introduce variability into the experimental results.
Q4: Does this compound show rewarding or aversive properties in the conditioned place preference (CPP) paradigm?
The effects of this compound in the CPP paradigm can be complex and may not always be straightforward. Some studies suggest that at certain doses, D2/D3 receptor agonists like quinpirole (B1680403) (which is pharmacologically similar to this compound) do not independently induce a significant conditioned place preference. However, the rewarding properties of other drugs of abuse can be modulated by D2/D3 receptor activity, indicating a role for this system in reward processing. The outcome of a CPP experiment with this compound can be influenced by the dose used, the specifics of the conditioning protocol, and the animal strain.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Locomotor Activity Data
| Potential Cause | Troubleshooting Step |
| Animal-related factors | Strain and Sex: Ensure you are using a consistent strain and sex of animal throughout the experiment. Be aware that different strains can show opposite locomotor responses to this compound. Document and report the specific strain and sex used. |
| Age: Use animals of a consistent age, as locomotor responses to D2/D3 agonists can vary with development. | |
| Habituation: Ensure all animals have a consistent habituation period to the testing environment before drug administration. Insufficient habituation can lead to novelty-induced hyperactivity, masking the drug's effects. | |
| Procedural factors | Handling: Handle all animals consistently and gently to minimize stress, which can impact locomotor activity. |
| Time of Day: Conduct all behavioral testing at the same time of day to control for circadian variations in activity. | |
| Test Order: If conducting a battery of behavioral tests, maintain a consistent order of testing for all animals, as the experience of one test can influence performance on subsequent tests. | |
| Drug-related factors | Dose-Response: If you are not observing the expected effect, consider performing a full dose-response curve to identify the optimal doses for hypo- and hyperlocomotion in your specific animal model and experimental conditions. |
| Vehicle Control: Always include a vehicle-treated control group to account for the effects of the injection procedure and the vehicle itself. |
Issue 2: High Variability in Conditioned Place Preference (CPP) Results
| Potential Cause | Troubleshooting Step |
| Experimental Design | Biased vs. Unbiased Design: Consider the design of your CPP apparatus and protocol. In a biased design, the drug is paired with the initially non-preferred chamber, which can sometimes yield more robust results. In an unbiased design, the drug-paired chamber is counterbalanced across animals. Clearly state the design used in your methodology. |
| Habituation and Pre-testing: Ensure a proper habituation phase to the apparatus before conditioning begins. A pre-test to determine initial chamber preference is essential for a biased design and can help reduce variability in an unbiased design. | |
| Procedural Factors | Conditioning Sessions: The number and duration of conditioning sessions can impact the strength of the place preference. A typical protocol involves alternating drug and vehicle conditioning days. |
| Contextual Cues: Ensure the contextual cues (e.g., wall color, floor texture) of the conditioning chambers are distinct enough for the animals to discriminate between them. | |
| Animal-related factors | Individual Differences: Be aware that there can be significant individual differences in the rewarding effects of drugs. It may be useful to analyze your data to identify responders and non-responders. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Male Sprague-Dawley Rats
| Dose (mg/kg, i.p.) | Locomotor Activity (Total Beam Breaks over 3 hours) |
| Saline (Vehicle) | ~1500 |
| 0.01 | ~1200 |
| 0.032 | ~1000 |
| 0.1 | ~2500 |
| 0.32 | ~4000 |
| 3.2 | ~5500 |
| 5.6 | ~6000 |
Data synthesized from graphical representations in available literature. Actual values may vary based on experimental conditions.
Table 2: Comparative Locomotor Responses to this compound in Different Rodent Strains
| Strain | Response to Increasing Doses of this compound |
| Sprague-Dawley Rat | Dose-dependent increase in locomotor activity |
| Swiss-Webster Mouse | Dose-dependent decrease in locomotor activity |
| 129X1/SvJ Mouse | No significant effect on locomotor activity |
| C57BL/6J Mouse | Dose-dependent decrease in locomotor activity |
| DBA/2J Mouse | Dose-dependent decrease in locomotor activity |
Experimental Protocols
1. Locomotor Activity Test
-
Objective: To assess the effect of this compound on spontaneous locomotor activity.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record movement.
-
Procedure:
-
Habituation: Place the animal in the testing room for at least 30-60 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug's effect, including potential biphasic responses.
-
2. Conditioned Place Preference (CPP)
-
Objective: To evaluate the rewarding or aversive properties of this compound.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Day 1): Place the animal in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for a set duration (e.g., 15-20 minutes). Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-9):
-
On "drug" days, administer this compound and confine the animal to one of the conditioning compartments for a set duration (e.g., 30 minutes).
-
On "vehicle" days, administer the vehicle and confine the animal to the other conditioning compartment for the same duration.
-
Alternate drug and vehicle conditioning days. The assignment of the drug-paired compartment can be counterbalanced (unbiased design) or based on the pre-conditioning preference (biased design).
-
-
Test (Day 10): In a drug-free state, place the animal in the central compartment and allow free access to all compartments. Record the time spent in each compartment.
-
Data Analysis: Compare the time spent in the drug-paired compartment during the test phase to the time spent in the same compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment suggests a rewarding effect.
-
Mandatory Visualizations
References
- 1. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The locomotor effects of quinpirole in rats depend on age and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Quinelorane in Experimental Models
This guide is designed for researchers, scientists, and drug development professionals using Quinelorane (B1678682) in experimental models. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage and identify potential off-target effects, ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target mechanism of action?
This compound (also known as LY163502) is a potent and highly selective agonist for the D2 and D3 subtypes of dopamine (B1211576) receptors.[1] Its primary on-target effect is the stimulation of these receptors, which are involved in a wide range of physiological and behavioral processes, including motor control, motivation, and hormonal regulation.[2][3][4] In experimental models, it is often used to study the effects of dopaminergic stimulation.
Q2: What are the known or potential off-target effects of this compound?
While this compound is known for its high selectivity for D2/D3 receptors, like any small molecule, it has the potential to interact with other receptors at higher concentrations. Specific off-target binding data for this compound is not extensively reported in publicly available literature, which underscores its high selectivity. However, researchers should be aware of potential interactions with other monoamine receptors (e.g., other dopamine receptor subtypes, serotonin (B10506), or adrenergic receptors) or unforeseen targets, especially when using high concentrations. Unexpected physiological responses, such as cardiovascular changes or behaviors not typically associated with D2/D3 agonism, could indicate off-target activity.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your data. Key strategies include:
-
Antagonist Blockade: Pre-treatment with a selective D2/D3 antagonist (e.g., raclopride (B1662589), haloperidol) should reverse the on-target effects of this compound.[2] If an observed effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Dose-Response Analysis: Conduct a full dose-response curve. On-target effects should occur at lower, more selective concentrations of this compound, while off-target effects may only appear at higher concentrations.
-
Use of Structurally Different Agonists: Compare the effects of this compound with other structurally distinct D2/D3 agonists. If they produce the same effect, it is more likely to be an on-target response.
-
Knockout Models: If available, using D2 or D3 receptor knockout animals can provide definitive evidence. An effect that is absent in these animals is on-target.
Q4: What are some common unexpected observations with dopamine agonists that might suggest off-target effects?
While often attributable to the complexity of on-target signaling, some effects might warrant investigation for off-target causes. These can include:
-
Biphasic Dose-Response: Low doses of this compound can cause hypolocomotion, while higher doses lead to hyperlocomotion. While this is generally considered an on-target effect related to the activation of D3 and D2 receptors in different brain regions, any deviation from the expected pattern should be carefully examined.
-
Cardiovascular Changes: Unexpected changes in heart rate or blood pressure that are not blocked by D2/D3 antagonists.
-
Cellular Toxicity: In in vitro models, cell death at concentrations where on-target effects are expected to be saturated could indicate off-target cytotoxicity.
Troubleshooting Guide for Unexpected Experimental Outcomes
| Problem/Observation | Potential Cause (Off-Target Effect) | Recommended Solution/Mitigation Strategy |
| Unexpected behavioral phenotype (e.g., atypical stereotypy, anxiety-like behavior). | Interaction with other CNS receptors (e.g., serotonin 5-HT subtypes or other dopamine receptor subtypes). | 1. Perform an antagonist blockade experiment using a selective D2/D3 antagonist. 2. Conduct a dose-response study to see if the effect is only present at high concentrations. 3. Use a structurally unrelated D2/D3 agonist to see if the effect is reproducible. |
| Inconsistent results between in vitro and in vivo models. | Differences in receptor expression profiles, drug metabolism, or blood-brain barrier penetration leading to different effective concentrations at the target site. | 1. Quantify the expression of D2 and D3 receptors in your in vitro system. 2. Perform pharmacokinetic analysis to determine the brain concentration of this compound in your in vivo model. |
| Unexplained cardiovascular effects (e.g., significant changes in blood pressure or heart rate). | Potential interaction with adrenergic or serotonergic receptors in the periphery. | 1. Use a peripherally restricted D2/D3 antagonist to differentiate central vs. peripheral effects. 2. If the effect persists, consider pre-treatment with selective antagonists for other receptors (e.g., alpha or beta-adrenergic antagonists). |
| Contradictory results at different doses (e.g., biphasic responses). | This is often an on-target effect of D2/D3 agonists. However, it could also involve engagement of lower-affinity off-targets at higher doses. | 1. Carefully map the dose-response curve for each observed effect. 2. Use selective D2 and D3 antagonists, if available, to dissect the contribution of each receptor subtype. |
Quantitative Data Summary
The following table provides an illustrative example of a receptor binding affinity profile for a hypothetical selective D2/D3 agonist like this compound. Actual experimental values should be determined for the specific batch and experimental conditions. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) - Illustrative | Selectivity (Fold vs. D2) | Potential Implication of Off-Target Binding |
| Dopamine D2 (On-Target) | 0.5 | - | Primary therapeutic and physiological effects. |
| Dopamine D3 (On-Target) | 0.3 | 1.7x higher affinity than D2 | Contributes to on-target effects; may modulate locomotion and reward pathways. |
| Dopamine D4 | 50 | 100x | At high concentrations, may contribute to complex behavioral effects. |
| Serotonin 5-HT2A | 150 | 300x | High doses could potentially lead to modulation of mood or perception. |
| Adrenergic α2A | 300 | 600x | Very high concentrations might influence blood pressure or sedation. |
| Dopamine D1 | >1000 | >2000x | Unlikely to have significant effects at typical experimental doses. |
| Histamine H1 | >1000 | >2000x | Unlikely to have significant effects at typical experimental doses. |
Experimental Protocols
Protocol 1: In Vivo Antagonist Blockade Experiment
Objective: To determine if an observed behavioral or physiological effect of this compound is mediated by D2/D3 dopamine receptors.
Materials:
-
This compound
-
Selective D2/D3 antagonist (e.g., raclopride or haloperidol)
-
Vehicle for both drugs (e.g., saline or PBS)
-
Experimental animals (e.g., mice or rats)
-
Appropriate equipment for behavioral or physiological measurement
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment to reduce stress-induced variability.
-
Group Allocation: Randomly assign animals to four groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound
-
Group 3: Antagonist + Vehicle
-
Group 4: Antagonist + this compound
-
-
Antagonist Pre-treatment: Administer the D2/D3 antagonist (or its vehicle) to the appropriate groups. The pre-treatment time will depend on the pharmacokinetics of the chosen antagonist (typically 30-60 minutes before this compound administration).
-
This compound Administration: Administer this compound (or its vehicle) at the dose that produces the effect of interest.
-
Observation/Measurement: Begin behavioral observation or physiological measurement at the time of expected peak effect of this compound. Record data for a predetermined duration.
-
Data Analysis: Compare the response in the "Antagonist + this compound" group to the "Vehicle + this compound" group. A significant reduction or complete blockade of the effect in the presence of the antagonist indicates an on-target D2/D3-mediated effect.
Protocol 2: In Vitro Receptor Binding Assay (Competition Assay)
Objective: To determine the binding affinity (Ki) of this compound for a potential off-target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radiolabeled ligand known to bind specifically to the target receptor (e.g., [³H]-Ketanserin for 5-HT2A receptors).
-
Unlabeled this compound at a range of concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Preparation: Prepare a series of dilutions of unlabeled this compound.
-
Incubation: In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control tubes with only the radioligand (for total binding) and tubes with the radioligand plus a high concentration of a known unlabeled ligand for that receptor (for non-specific binding).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature will depend on the specific receptor and ligands used.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: On-target vs. potential off-target signaling pathways for this compound.
Caption: Troubleshooting workflow for an unexpected experimental result.
Caption: Experimental workflow for characterizing a this compound-induced effect.
References
- 1. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the selective dopaminergic D2 agonist this compound on the activity of dopaminergic and noradrenergic neurons projecting to the diencephalon of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinelorane stability in different solvents and storage conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of quinelorane (B1678682) in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in Aqueous Buffer | The concentration of this compound exceeds its aqueous solubility limit. The pH of the buffer may not be optimal for solubility. | Ensure the concentration does not exceed 25 mM in water. For derivatives of quinoline (B57606), which is a weak base, solubility may be enhanced in acidic conditions. Consider adjusting the pH of your buffer, ensuring it is compatible with your experimental setup. Add any organic solvent stock solution dropwise into the vigorously stirred aqueous buffer to aid dispersion. |
| Inconsistent Results in Biological Assays | Degradation of this compound in the stock solution or assay medium. Inaccurate concentration of the stock solution due to improper storage or handling. | Prepare fresh stock solutions on the day of the experiment whenever possible.[1] If using a previously prepared stock, ensure it has been stored correctly (aliquoted at -20°C or below for no longer than one month).[1] Visually inspect solutions for any signs of precipitation before use. |
| Discoloration of this compound Solution | Potential degradation of the compound. Quinoline compounds can yellow or brown upon aging, especially with light exposure. | Discard any discolored solutions, as this may be an indication of degradation. Prepare fresh solutions and protect them from light. |
| Loss of Compound Potency Over Time | Chemical instability and degradation under the specific storage conditions (e.g., temperature, solvent, light exposure). | Follow the recommended storage conditions strictly. For solid this compound hydrochloride, store desiccated at room temperature.[1][2] For solutions, aliquot and store at -20°C or below and use within one month.[1] Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: Solid this compound hydrochloride should be stored in a tightly sealed vial, desiccated at room temperature. Under these conditions, the product can be stored for up to 6 months from the date of receipt.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C or below. These stock solutions should be used within one month.
Q3: In which solvents is this compound soluble?
Q4: Is this compound stable in DMSO solutions?
A4: While specific stability studies on this compound in DMSO are not available, general studies on compound stability in DMSO suggest that storage at low temperatures (-20°C) and the exclusion of water can minimize degradation for many compounds. It is best practice to prepare fresh DMSO solutions or store them in aliquots at -20°C or below for short periods.
Q5: How does pH affect the stability of this compound?
A5: Specific data on the pH-stability profile of this compound is not available. However, quinoline, the core structure of this compound, is a weak base. Many quinoline derivatives exhibit pH-dependent solubility. The stability of compounds can also be significantly influenced by pH. For instance, some drugs show maximum stability at a specific pH and degrade faster in acidic or alkaline conditions. It is crucial to ensure the pH of your experimental system is compatible with the compound and to assess stability if the pH is outside the neutral range.
Q6: What are the potential degradation pathways for this compound?
A6: While the specific degradation pathways of this compound have not been detailed in the provided search results, studies on other quinoline compounds suggest that degradation can occur via hydroxylation, leading to the formation of hydroxyquinoline analogs (quinolinones).
Data Summary
Table 1: Recommended Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Storage Conditions | Recommended Duration |
| Solid | Room Temperature | Desiccated, tightly sealed vial | Up to 6 months |
| Solution | -20°C or below | Aliquoted in tightly sealed vials | Up to 1 month |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility |
| Water | Up to 25 mM |
| DMSO | Data not available |
| Ethanol (B145695) | Data not available |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions:
-
Acid Hydrolysis: Add 1 M HCl and incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 1 M NaOH and incubate under similar conditions as acid hydrolysis.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the solution to a calibrated light source (e.g., UV or fluorescent light).
-
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
A validated, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: A C18 reversed-phase column is commonly used for the analysis of small organic molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH and composition of the mobile phase should be optimized for the best separation.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound-related experiments.
References
Technical Support Center: Interpreting Unexpected Changes in Locomotor Activity with Quinelorane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected changes in locomotor activity during experiments with Quinelorane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the D2 and D3 subtypes of dopamine (B1211576) receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] The activation of D2/D3 receptors modulates neuronal excitability and dopamine release.[2]
Q2: What is the expected effect of this compound on locomotor activity?
The effect of this compound on locomotor activity is often biphasic and dose-dependent. Generally, low doses are associated with a decrease in locomotor activity, attributed to the activation of presynaptic D2/D3 autoreceptors, which inhibits dopamine synthesis and release. Higher doses, on the other hand, are expected to stimulate postsynaptic D2/D3 receptors, leading to an increase in locomotor activity or hyperlocomotion. However, these effects can be highly dependent on the animal model used.
Q3: Are there differences in the effects of this compound between different animal species or strains?
Yes, significant differences have been reported. For instance, while this compound dose-dependently increases locomotor activity in Sprague-Dawley rats, it has been observed to decrease locomotor activity in several mouse strains, including Swiss-Webster, C57BL/6J, and DBA/2J mice. Therefore, the choice of animal model is a critical factor in predicting the locomotor effects of this compound.
Q4: Can the time of day influence the outcome of a locomotor activity experiment with this compound?
Yes, circadian rhythms can modulate the effects of dopaminergic agents. A study using the D2/D3 agonist quinpirole (B1680403) in mice showed that administration during the dark (active) phase led to increased locomotor activity, while administration during the light (inactive) phase resulted in decreased activity. This suggests that the timing of drug administration relative to the animal's light-dark cycle is an important experimental parameter.
Troubleshooting Guide: Unexpected Locomotor Activity
Issue: My administration of this compound resulted in hypoactivity (decreased locomotion), but I was expecting hyperactivity.
| Potential Cause | Explanation | Recommended Action |
| Dose Selection | You may be using a low dose of this compound, which preferentially activates presynaptic D2/D3 autoreceptors, leading to an inhibition of dopamine release and subsequent hypoactivity. | Perform a dose-response study to determine the optimal dose for inducing hyperactivity in your specific animal model and experimental conditions. |
| Animal Model (Species/Strain) | There are significant species and strain differences in the response to this compound. While rats often exhibit hyperactivity at higher doses, many mouse strains show hypoactivity across a range of doses. | Review the literature for studies using this compound in your specific species and strain to establish expected outcomes. Consider if your chosen model is appropriate for your research question. |
| Time of Drug Administration | The effect of this compound can be influenced by the animal's circadian rhythm. Administration during the animal's inactive phase (light phase for nocturnal rodents) may lead to or exacerbate hypoactivity. | Standardize the time of day for drug administration and locomotor testing, preferably during the animal's active (dark) phase, and report the timing in your experimental protocol. |
| Initial Suppressive Phase | This compound can have a biphasic effect over time, with an initial period of hypoactivity followed by a later phase of hyperactivity, especially at intermediate doses. | Extend the duration of your locomotor activity monitoring to capture the full time-course of the drug's effect. A typical observation period is at least 2-3 hours post-injection. |
Issue: I am observing high variability in locomotor activity between subjects in the same treatment group.
| Potential Cause | Explanation | Recommended Action |
| Acclimation Period | Insufficient acclimation to the testing environment can lead to novelty-induced hyperactivity, which can mask or interact with the drug's effects. | Ensure a sufficient acclimation period (e.g., 60 minutes) to the testing chambers before drug administration to allow baseline activity to stabilize. |
| Environmental Context | The environment in which the drug is administered and the testing occurs can influence the behavioral response, including the development of sensitization. | Maintain a consistent and controlled experimental environment for all subjects, minimizing stressors and external stimuli. |
| Sex Differences | Males and females can respond differently to dopaminergic drugs. For example, female rats have been shown to have a greater locomotor response to cocaine, which is related to differences in D1 and D2 receptor function. | If using both male and female subjects, analyze the data separately to account for potential sex-based differences in response to this compound. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Different Rodent Strains
| Rodent Strain | Low Dose Effect | High Dose Effect | Reference |
| Sprague-Dawley Rat | Decreased Locomotion | Increased Locomotion | |
| Swiss-Webster Mouse | Decreased Locomotion | Decreased Locomotion | |
| C57BL/6J Mouse | Decreased Locomotion | Decreased Locomotion | |
| DBA/2J Mouse | Decreased Locomotion | Decreased Locomotion |
Note: The specific doses categorized as "low" and "high" can vary between studies and should be determined empirically.
Experimental Protocols
Key Experiment: Assessment of Locomotor Activity in an Open Field
This protocol describes a typical experiment to assess the effects of this compound on locomotor activity in rodents.
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used. Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Apparatus: Locomotor activity is measured in open-field chambers (e.g., 41.5 x 19 x 28 cm) equipped with a grid of infrared photobeams to detect horizontal and vertical movements (rearing).
-
Drug Preparation: this compound is dissolved in a sterile vehicle, such as 0.9% saline. Doses are typically calculated based on the salt form of the drug and administered via intraperitoneal (i.p.) injection at a volume of 1 ml/kg for rats or 10 ml/kg for mice.
-
Procedure:
-
Transport animals to the testing room at least 1 hour before the experiment begins to allow for acclimation to the new environment.
-
Place each animal into an open-field chamber for a 60-minute acclimation period to allow locomotor activity to decline to a stable baseline.
-
After the acclimation period, remove the animal from the chamber, administer the i.p. injection of vehicle or this compound, and immediately return it to the chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5- or 10-minute bins for a period of at least 2 to 3 hours.
-
-
Data Analysis: The data is typically analyzed using a repeated-measures analysis of variance (ANOVA), with drug treatment as the between-subjects factor and time as the within-subjects factor. Post-hoc tests are used to compare specific group differences.
Mandatory Visualizations
Caption: Canonical signaling pathway of D2/D3 dopamine receptors activated by this compound.
Caption: Standard experimental workflow for assessing locomotor effects of this compound.
Caption: Decision tree for troubleshooting unexpected hypoactivity with this compound.
References
Technical Support Center: Antagonism of Quinelorane's Central Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and executing experiments to block the central effects of the D2 dopamine (B1211576) receptor agonist, Quinelorane (B1678682), using antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary central effects?
This compound is a potent and selective dopamine D2 receptor agonist. Its central effects are mediated by the activation of these receptors in the brain. Commonly observed central effects in animal models include the induction of penile erections and yawning, as well as alterations in locomotor activity and stereotyped behaviors.
Q2: How can the central effects of this compound be blocked?
The central effects of this compound can be blocked by administering a dopamine D2 receptor antagonist that can cross the blood-brain barrier. Commonly used and effective antagonists for this purpose include haloperidol (B65202) and raclopride (B1662589). Peripherally acting dopamine antagonists, such as domperidone, are not effective in blocking the central effects of this compound, confirming that its primary actions are within the central nervous system.[1]
Q3: Which antagonists are recommended for blocking this compound's effects?
Haloperidol and raclopride are two well-characterized and widely used D2 receptor antagonists for in vivo research.
-
Haloperidol: A typical antipsychotic that acts as a potent D2 receptor antagonist. It is known to effectively block various dopamine-mediated behaviors.
-
Raclopride: A selective D2/D3 receptor antagonist with a high affinity for D2 receptors. It is often used in both preclinical research and clinical imaging studies (PET scans).[2][3]
The choice of antagonist may depend on the specific experimental goals, desired selectivity profile, and previous literature related to the behavioral or physiological endpoint being measured.
Q4: What is the mechanism of action of D2 receptor antagonists in blocking this compound?
This compound, as a D2 receptor agonist, binds to and activates D2 receptors. D2 receptor antagonists, such as haloperidol and raclopride, act as competitive inhibitors. They bind to the same D2 receptors but do not activate them. By occupying the receptor binding site, they prevent this compound from binding and initiating its downstream signaling cascade, thereby blocking its physiological and behavioral effects.
Troubleshooting Guide
Issue 1: Incomplete or no blockade of this compound's effects.
-
Possible Cause 1: Inappropriate antagonist dose.
-
Solution: The dose of the antagonist may be too low to effectively compete with this compound at the D2 receptors. It is recommended to perform a dose-response study to determine the optimal antagonist dose for your specific experimental conditions. Consult the literature for effective dose ranges of haloperidol and raclopride in your animal model and for the specific effect you are measuring. For instance, in rats, haloperidol at doses of 0.1-0.3 mg/kg has been shown to block the effects of 30 µg/kg of this compound.[1]
-
-
Possible Cause 2: Incorrect timing of administration.
-
Solution: The antagonist must be administered with sufficient time to reach peak brain concentrations before this compound is administered. The pre-treatment time will depend on the pharmacokinetic properties of the specific antagonist and the route of administration. For many intraperitoneal (i.p.) or subcutaneous (s.c.) injections in rodents, a pre-treatment time of 15-30 minutes is common. Review pharmacokinetic data for your chosen antagonist to optimize the administration schedule.
-
-
Possible Cause 3: High dose of this compound.
-
Solution: If the dose of this compound is too high, it may overcome the competitive antagonism. If you are not seeing a blockade, consider reducing the dose of this compound to a level that produces a robust but not maximal effect (e.g., an ED80 dose).
-
Issue 2: Unwanted behavioral side effects from the antagonist.
-
Possible Cause 1: Off-target effects.
-
Solution: While haloperidol and raclopride are relatively selective for D2 receptors, they can have off-target effects at higher doses, binding to other receptors (e.g., serotonergic, adrenergic).[4] This can lead to confounding behavioral effects. To mitigate this, use the lowest effective dose of the antagonist determined from your dose-response studies. If off-target effects are a major concern, consider using a more selective D2 antagonist if available.
-
-
Possible Cause 2: On-target side effects.
-
Solution: D2 receptor blockade itself can induce behavioral changes, such as catalepsy or a reduction in spontaneous locomotor activity. It is crucial to include appropriate control groups in your experimental design: a vehicle-only group, a this compound-only group, and an antagonist-only group. This will allow you to differentiate the specific blockade of this compound's effects from the intrinsic effects of the antagonist.
-
Issue 3: Variability in experimental results.
-
Possible Cause 1: Animal-to-animal variability.
-
Solution: Factors such as age, weight, strain, and housing conditions can all contribute to variability in drug responses. Ensure that your experimental groups are well-matched for these variables. Using a sufficient number of animals per group will also increase the statistical power of your study.
-
-
Possible Cause 2: Inconsistent drug preparation and administration.
-
Solution: Ensure that your drug solutions are prepared fresh and accurately for each experiment. Use consistent and precise administration techniques (e.g., i.p., s.c.) to minimize variability in drug absorption and bioavailability.
-
Quantitative Data Summary
The following tables summarize the binding affinities of haloperidol and raclopride for the dopamine D2 receptor, as well as reported effective in vivo doses for blocking dopamine agonist-induced behaviors in rodents.
Table 1: Antagonist Binding Affinities (Ki) for Dopamine D2 Receptors
| Antagonist | Receptor | Species | Ki (nM) |
| Haloperidol | D2 | Human | ~0.5 - 1.5 |
| Raclopride | D2 | Rat | ~1.8 |
| Raclopride | D2 | Human | ~1.2 - 3.5 |
Note: Ki values can vary depending on the experimental conditions and tissue preparation.
Table 2: Reported Effective In Vivo Doses in Rodents
| Antagonist | Species | This compound Dose (s.c.) | Antagonist Dose (s.c. or i.p.) | Effect Blocked | Reference |
| Haloperidol | Rat | 30 µg/kg | 0.1 - 0.3 mg/kg | Penile erection and yawning | |
| Haloperidol | Mouse | N/A (picrotoxin-induced) | ~0.5 mg/kg | Locomotor hyperactivity | |
| Raclopride | Rat | N/A (apomorphine-induced) | ~0.05 - 0.2 mg/kg | Hyperactivity | |
| Raclopride | Rat | N/A | 0.5 mg/kg | Conditioned avoidance |
Experimental Protocols
Protocol 1: Antagonism of this compound-Induced Penile Erection and Yawning in Rats
This protocol is adapted from the study by Doherty and Wisler (1994).
-
Animals: Adult male Sprague-Dawley rats.
-
Drug Preparation:
-
This compound: Dissolve in sterile saline.
-
Haloperidol: Dissolve in a vehicle suitable for subcutaneous injection (e.g., saline with a small amount of acid and then neutralized).
-
-
Experimental Groups:
-
Vehicle (for Haloperidol) + Vehicle (for this compound)
-
Vehicle (for Haloperidol) + this compound (30 µg/kg, s.c.)
-
Haloperidol (0.1 mg/kg, s.c.) + this compound (30 µg/kg, s.c.)
-
Haloperidol (0.3 mg/kg, s.c.) + this compound (30 µg/kg, s.c.)
-
Haloperidol (0.3 mg/kg, s.c.) + Vehicle (for this compound)
-
-
Procedure:
-
Administer haloperidol or its vehicle subcutaneously.
-
15-30 minutes after the first injection, administer this compound or its vehicle subcutaneously.
-
Immediately place the rat in a quiet, transparent observation cage.
-
Observe and record the number of penile erections and yawns for a period of 30-60 minutes.
-
-
Expected Outcome: Pre-treatment with haloperidol is expected to cause a dose-dependent reduction in the number of penile erections and yawns induced by this compound. The antagonist-only group will control for any independent effects of haloperidol on these behaviors.
Visualizations
Caption: Signaling pathway of this compound and its blockade by a D2 antagonist.
Caption: General experimental workflow for antagonist studies.
References
- 1. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing stress-induced artifacts in Quinelorane behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing stress-induced artifacts during behavioral assays involving the D2/D3 receptor agonist, Quinelorane (B1678682).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective dopamine (B1211576) D2 and D3 receptor agonist. Its primary mechanism of action involves binding to and activating these receptors, which are key components of the dopaminergic system involved in regulating locomotion, motivation, and reward. This compound's effects are often biphasic, with low doses typically inducing hypolocomotion (decreased movement) and higher doses leading to hyperlocomotion (increased movement).[1] This biphasic nature is thought to be related to the differential activation of D3 receptors at lower doses and the additional recruitment of D2 receptors at higher doses.[1]
Q2: Why is it critical to minimize stress in animals during this compound behavioral assays?
Minimizing stress is paramount because stress can significantly alter an animal's physiological and behavioral state, leading to unreliable and irreproducible data.[2][3] Stress elevates corticosterone (B1669441) levels, which can confound the effects of this compound on the dopaminergic system.[4] Stressed animals may exhibit behaviors such as freezing, anxiety-like responses, or altered exploration, which can mask or exaggerate the specific behavioral effects of this compound. Improper handling is a major source of stress and can negatively impact animal behavior and data quality.
Q3: What are the most effective handling techniques to reduce stress in rodents?
Research consistently shows that non-aversive handling methods are superior to traditional tail-picking for reducing stress and anxiety in rodents. The two most recommended techniques are:
-
Tunnel Handling: Guiding the mouse into a polycarbonate tunnel to lift and transfer it. This method eliminates direct contact and is shown to increase voluntary interaction with the handler over time.
-
Cupping: Using cupped hands to scoop the animal up from its cage. This method also reduces anxiety compared to tail handling.
Habituating mice to these handling techniques can facilitate routine procedures, improve animal well-being, and decrease data variability.
Q4: How important is habituation to the testing environment and experimental procedures?
Habituation is a crucial step for obtaining reliable behavioral data. Allowing animals to acclimate to the testing room for a period before the experiment (e.g., 45-60 minutes) is recommended. Furthermore, habituating the animals to the testing apparatus itself on days prior to the experiment can reduce novelty-induced stress and anxiety, leading to more stable baselines and clearer drug effects. For instance, in locomotor activity tests, a habituation session in the activity chamber is standard practice.
Troubleshooting Guide
Issue 1: High variability in locomotor activity data between subjects in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Handling | Ensure all animal handlers are trained in and consistently use non-aversive techniques like tunnel handling or cupping. Avoid tail-picking. |
| Insufficient Habituation | Implement a consistent habituation protocol. Allow animals to acclimate to the testing room before each session and habituate them to the locomotor activity chambers for a set duration before the first drug administration. |
| Environmental Stressors | Minimize noise, bright lights, and strong odors in the testing room. Ensure consistent lighting and temperature conditions across all testing sessions. |
| Time of Day Effects | Conduct all behavioral testing at the same time of day to control for circadian variations in activity. |
| Animal Health | Visually inspect all animals for signs of illness or distress before testing. Do not include any animal that appears unhealthy. |
Issue 2: Animals exhibit excessive freezing or immobility even at higher doses of this compound, where hyperactivity is expected.
| Potential Cause | Troubleshooting Step |
| Anxiety-Induced Freezing | This is a classic sign of stress. Re-evaluate handling and habituation protocols to ensure they are sufficient to minimize anxiety. Consider a longer habituation period. |
| Dose-Response Mismatch | The "high dose" may still be in the hypolocomotion range for the specific strain, age, or sex of the animal. Perform a full dose-response curve to determine the biphasic effects of this compound in your specific experimental population. |
| Apparatus Aversion | The testing chamber itself might be anxiogenic. Ensure the chamber is clean and free of odors from previous animals. For open field tests, consider using a larger, enclosed arena to reduce anxiety. |
Issue 3: Inconsistent results in the catalepsy bar test.
| Potential Cause | Troubleshooting Step |
| Procedural Variability | Standardize the placement of the animal's paws on the bar and the height of the bar. Ensure the timer is started and stopped based on consistent behavioral criteria (e.g., removal of both forepaws). |
| Observer Bias | If possible, use an automated catalepsy test system to eliminate subjective scoring. If manual scoring is necessary, the observer should be blind to the experimental conditions. |
| Maximal Test Duration | The chosen cutoff time for the test may be too short or too long, affecting the dynamic range of the measurement. Review literature for appropriate maximal test durations for the expected effect size. |
Experimental Protocols
Locomotor Activity Assay
Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity.
Materials:
-
Locomotor activity chambers with photobeam detection systems.
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
-
Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Animal Handling and Habituation:
-
Handle animals using non-aversive methods (tunnel or cupping) for at least 3-5 days leading up to the experiment.
-
On the day of testing, transport animals to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Habituation to Apparatus:
-
Administer a vehicle injection to each animal.
-
Immediately place the animal into the center of the locomotor activity chamber.
-
Allow the animal to explore freely for 30-60 minutes to establish a baseline activity level.
-
-
Drug Administration:
-
On the test day, administer the predetermined dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Immediately after injection, place the animal back into the activity chamber.
-
Record locomotor activity (e.g., total distance traveled, beam breaks) in 5-minute bins for a total of 60-120 minutes.
-
-
Data Analysis:
-
Analyze the data by comparing the activity levels of the different dose groups to the vehicle control group.
-
Examine the time course of the drug's effect by plotting activity over time.
-
Catalepsy Bar Test
Objective: To measure the cataleptic effects of this compound, which can be indicative of D2 receptor antagonism-like effects at very high doses or in specific contexts.
Materials:
-
Catalepsy bar apparatus (a horizontal bar raised a specific height from the surface).
-
Stopwatch or automated detection system.
-
This compound hydrochloride.
-
Vehicle.
Procedure:
-
Animal Handling:
-
Handle animals gently as described in the locomotor activity protocol.
-
-
Drug Administration:
-
Administer this compound or vehicle and wait for the appropriate pretreatment time based on the drug's pharmacokinetics.
-
-
Testing:
-
Gently place the animal's forepaws on the elevated bar. The hind paws should remain on the surface.
-
Start the stopwatch as soon as the animal is in the correct posture.
-
Record the time it takes for the animal to remove both forepaws from the bar.
-
A maximum cutoff time (e.g., 180 seconds) should be predetermined. If the animal remains on the bar for this duration, record the maximum time.
-
-
Data Analysis:
-
Compare the latency to descend for the this compound-treated groups versus the vehicle control group.
-
Drug Discrimination Paradigm
Objective: To determine if the subjective effects of this compound are similar to other dopaminergic agents.
Materials:
-
Standard two-lever operant conditioning chambers.
-
Food or liquid reinforcers.
-
This compound and a training drug (e.g., a known dopamine agonist).
Procedure:
-
Training:
-
Animals are trained to press one lever (the "drug" lever) to receive a reward after being administered the training drug.
-
On alternate days, they are trained to press the other lever (the "vehicle" lever) to receive a reward after a vehicle injection.
-
Training continues until the animals reliably press the correct lever based on the injection they received.
-
-
Testing:
-
Once trained, animals are administered various doses of this compound.
-
They are then placed in the operant chamber and allowed to press either lever.
-
The percentage of responses on the "drug" lever is recorded.
-
-
Data Analysis:
-
Full generalization is considered to have occurred if the animals predominantly press the "drug" lever after this compound administration, suggesting similar subjective effects to the training drug.
-
Quantitative Data Summary
Table 1: Dose Ranges of this compound in Rodent Behavioral Studies
| Behavioral Assay | Species | Dose Range | Effect | Reference |
| Locomotor Activity | Rat | 3 µg/kg | Hypolocomotion | |
| Locomotor Activity | Rat | 30 µg/kg | Biphasic (initial hypolocomotion followed by hyperlocomotion) | |
| Locomotor Activity | Rat | 0.01 - 5.6 mg/kg | Dose-dependent increase in locomotor activity | |
| Locomotor Activity | Mouse | 0.01 - 5.6 mg/kg | Dose-dependent decrease in locomotor activity | |
| Prepulse Inhibition | Rat | 0.003 - 0.01 mg/kg | Reduction in prepulse inhibition | |
| Sexual Behavior | Rat | 10 µg/kg | Inhibition of penile erection, facilitation of seminal emission |
Note: Effective doses can vary significantly based on the specific strain, sex, and age of the animal, as well as the experimental conditions.
Visualizations
Caption: this compound's biphasic signaling pathway.
Caption: General experimental workflow for behavioral assays.
Caption: Troubleshooting high data variability.
References
- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 3. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.protocols.io [content.protocols.io]
Technical Support Center: Quinelorane Dosage and Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Quinelorane (B1678682), a selective dopamine (B1211576) D2/D3 receptor agonist, in preclinical research involving different rat and mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rats?
A1: For Sprague-Dawley rats, a common starting point for observing behavioral and physiological effects is in the range of 3 to 100 µg/kg when administered subcutaneously (s.c.).[1] A dose of 10 µg/kg has been shown to inhibit penile erections while increasing seminal emissions.[2] For effects on the central nervous system, such as yawning, doses between 3-100 µg/kg have been effective.[1] It is crucial to perform a dose-response study for your specific experimental endpoint.
Q2: How should I adjust the this compound dose for different rat strains (e.g., Wistar vs. Sprague-Dawley)?
A2: Direct comparative studies on this compound dosage between different rat strains are limited. However, it is well-established that different rat strains can exhibit significant variations in drug metabolism and behavioral responses. For instance, differences in metabolic profiles have been observed between Wistar and Sprague-Dawley rats, which can affect drug clearance and bioavailability. When switching between strains, it is essential to start with a lower dose and conduct a pilot dose-response study to determine the optimal dosage for your desired effect.
Q3: Is there any information on this compound dosage in mice?
A3: Currently, there is a lack of published studies specifying effective doses of this compound in common mouse strains such as C57BL/6 or BALB/c. Due to significant pharmacokinetic and metabolic differences between rats and mice, direct scaling of the rat dose is not recommended.[3][4] Mice generally have a higher metabolic rate than rats, which may necessitate higher or more frequent dosing. A thorough dose-finding study is critical when initiating experiments with this compound in mice.
Q4: What are the known differences in response to dopamine agonists between male and female rats?
A4: Yes, sex can influence the response to dopamine agonists. For example, the activity of tuberoinfundibular dopamine neurons is higher in female rats due to tonic stimulation by prolactin. This can alter the effects of D2 agonists like this compound on prolactin levels and dopamine metabolite concentrations in the brain. It is advisable to study both sexes if your research question is not sex-specific and to analyze the data separately.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect at the initial dose | - Strain differences: The selected strain may be less sensitive to this compound. - Incorrect dose: The initial dose may be too low for the intended biological effect. - Route of administration: The chosen route may not provide adequate bioavailability. | - Conduct a dose-escalation study, carefully monitoring for the desired effect and any adverse reactions. - Review the literature for typical routes of administration for dopamine agonists in your chosen model. Subcutaneous or intraperitoneal injections are common. |
| High variability in experimental results | - Genetic variability within the strain: Even within the same strain, there can be genetic drift between colonies from different vendors. - Sex differences: Male and female animals may respond differently. - Environmental factors: Housing conditions, handling, and time of day for testing can all influence behavioral and physiological outcomes. | - Ensure all animals are from the same vendor and have been acclimated to the facility for a consistent period. - If using both sexes, ensure they are balanced across experimental groups and analyze the data for sex-specific effects. - Standardize all experimental procedures, including handling, injection timing, and testing environment. |
| Unexpected or adverse effects observed | - Dose is too high: The observed effects may be due to off-target effects or excessive stimulation of D2/D3 receptors. - Strain-specific sensitivity: The strain may be particularly sensitive to the adverse effects of this compound. | - Immediately lower the dose or cease administration. - Carefully observe the animals for signs of distress. - In your next experiment, start with a much lower dose and perform a more gradual dose escalation. |
Quantitative Data Summary
The following table summarizes published dosage information for this compound in Sprague-Dawley rats. Note the absence of data for other rat and mouse strains, highlighting the need for pilot studies in those models.
| Strain | Sex | Dose Range | Route of Administration | Observed Effects | Reference |
| Sprague-Dawley Rat | Male | 3 - 100 µg/kg | s.c. | Increased yawning and penile erections. | |
| Sprague-Dawley Rat | Male | 10 µg/kg | Systemic | Inhibition of penile erection, increase in seminal emission. | |
| Sprague-Dawley Rat | Male | 0.1 - 10 µg | Intracranial (MPOA) | Dose-dependent decrease in latency to first genital reflex. | |
| Sprague-Dawley Rat | Male & Female | Not specified | Not specified | Dose- and time-related increases in DOPAC concentration in the median eminence (males). |
Experimental Protocols
General Protocol for a Dose-Response Study of this compound
This protocol outlines a general procedure for determining the effective dose of this compound in a new rodent strain or for a novel behavioral/physiological endpoint.
-
Animal Acclimation: House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment. Handle the animals daily to habituate them to the experimenter.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh solutions on the day of the experiment.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical design might include 3-4 doses of this compound plus a vehicle control.
-
Administration: Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection). Ensure the injection volume is appropriate for the animal's weight.
-
Observation Period: Observe the animals for a predetermined period following injection. The timing of observations should be based on the expected pharmacokinetics of the drug and the nature of the endpoint being measured.
-
Data Collection: Record the relevant behavioral or physiological data. This could include locomotor activity, specific stereotypies, physiological measurements (e.g., body temperature, heart rate), or performance in a behavioral task.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-effect relationship.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound via D2/D3 receptors.
Experimental Workflow
Caption: Workflow for adjusting this compound dose in a new strain.
References
- 1. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice [mdpi.com]
Validation & Comparative
A Comparative Analysis of the In Vivo Potency of Quinelorane and Quinpirole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of two widely used dopamine (B1211576) D2-like receptor agonists, Quinelorane and Quinpirole. The information presented is based on experimental data from preclinical studies to assist researchers in selecting the appropriate compound for their specific experimental needs.
Introduction
This compound and Quinpirole are potent and selective agonists for the D2 subfamily of dopamine receptors (D2, D3, and D4). These compounds are invaluable tools in neuroscience research, particularly in studies related to Parkinson's disease, schizophrenia, and other neurological and psychiatric disorders. While both compounds target D2-like receptors, their in vivo potencies can differ, influencing their effects on animal behavior and physiology. This guide focuses on comparing their potency in two common preclinical models: locomotor activity and rotational behavior in 6-hydroxydopamine (6-OHDA) lesioned rats.
Quantitative Comparison of In Vivo Potency
The following tables summarize the in vivo potency of this compound and Quinpirole in inducing locomotor activity and rotational behavior in rats. The data is presented as ED50 values, which represent the dose required to produce 50% of the maximum effect.
| Compound | In Vivo Assay | Animal Model | ED50 (mg/kg, i.p.) | Reference |
| This compound | Locomotor Activity | Sprague-Dawley Rat | 0.18 | [1] |
| Quinpirole | Rotational Behavior | 6-OHDA Lesioned Rat | ~0.03 (peak effective dose) | [2] |
Note: A direct head-to-head comparison of ED50 values for the same in vivo assay was not available in the reviewed literature. The provided values are from separate studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Locomotor Activity Assessment in Rats
This protocol is based on the methodology used to determine the potency of this compound in inducing locomotor activity.
Animals: Male Sprague-Dawley rats are used for this assay.[1]
Apparatus: Locomotor activity is monitored in automated activity chambers equipped with photobeam detectors to measure horizontal and vertical movements.[3][4]
Procedure:
-
Habituation: Prior to testing, rats are habituated to the activity chambers for a set period (e.g., 60 minutes) for at least two consecutive days to minimize novelty-induced hyperactivity.
-
Drug Administration: On the test day, rats are administered either vehicle (e.g., saline) or varying doses of this compound or Quinpirole via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, rats are placed in the activity chambers, and locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: The total distance traveled or the number of photobeam breaks is quantified. Dose-response curves are generated, and the ED50 value is calculated using appropriate statistical software.
Rotational Behavior in 6-OHDA Lesioned Rats
This model is a standard method for assessing the in vivo potency of dopamine agonists in a model of Parkinson's disease.
Animals: Male rats (e.g., Sprague-Dawley) are unilaterally lesioned with 6-hydroxydopamine (6-OHDA).
Surgical Procedure (6-OHDA Lesioning):
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., medial forebrain bundle or striatum).
-
6-OHDA Injection: A solution of 6-OHDA is slowly infused into the target area to induce a unilateral lesion of the nigrostriatal dopamine pathway.
-
Post-operative Care: Animals are allowed to recover for at least two weeks before behavioral testing.
Behavioral Testing:
-
Drug Administration: Lesioned rats are administered either vehicle or varying doses of the dopamine agonist (e.g., Quinpirole) via i.p. injection.
-
Observation: The animals are placed in a circular arena, and the number of full (360°) rotations, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), are recorded for a set period (e.g., 60-90 minutes).
-
Data Analysis: The net contralateral rotations are calculated (contralateral minus ipsilateral rotations). Dose-response curves are constructed to determine the peak effective dose or ED50.
Signaling Pathways and Experimental Workflows
The activation of D2-like receptors by this compound and Quinpirole initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for assessing receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous rotational responsiveness in 6-hydroxydopamine-denervated rats: pharmacological and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validating Quinelorane's Binding Specificity at the Dopamine D2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinelorane's binding affinity for the dopamine (B1211576) D2 receptor against other common antagonists. Detailed experimental protocols and supporting data are presented to facilitate the validation of this compound's binding specificity through competitive assays.
Introduction
This compound (B1678682) is a potent and selective agonist for the dopamine D2 receptor, a G protein-coupled receptor (GPCR) critically involved in various physiological and pathological processes in the central nervous system.[1][2][3] Validating the specific binding of novel compounds like this compound to the D2 receptor is a crucial step in drug discovery and development. Competitive binding assays are a standard and effective method for determining the affinity and specificity of a ligand for its receptor. This guide outlines the necessary procedures and comparative data to perform such validation.
Comparative Binding Affinity at the Dopamine D2 Receptor
The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and a selection of well-characterized dopamine D2 receptor antagonists.
| Compound | Class | Ki (nM) for Dopamine D2 Receptor |
| This compound | Agonist | ~0.9 - 15 |
| Spiperone | Antagonist | 0.06 - 0.12 |
| Haloperidol | Antagonist | 0.66 - 2.84 |
| Raclopride | Antagonist | 1.8 |
| Domperidone | Antagonist | 0.3 - 1.2 |
| Clozapine | Antagonist | 9.0 - 160 |
| Risperidone | Antagonist | 3.0 - 5.9 |
| Olanzapine | Antagonist | 1.6 - 31 |
| Aripiprazole | Partial Agonist | 0.34 - 2.6 |
| Butaclamol | Antagonist | ~2 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay using [³H]-Spiperone, a high-affinity antagonist radioligand for the dopamine D2 receptor.[4][5]
Materials:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).
-
Competitors: this compound and other D2 receptor ligands of interest.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen D2 receptor-expressing cell membranes on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 50 µL of a serial dilution of the competitor (e.g., this compound) in assay buffer to the appropriate wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).
-
Add 50 µL of [³H]-Spiperone diluted in assay buffer to all wells. The final concentration of [³H]-Spiperone should be close to its Kd value (typically 0.1-0.3 nM).
-
Initiate the binding reaction by adding 50 µL of the diluted membrane preparation to all wells.
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Key Processes
To better understand the experimental and biological context, the following diagrams illustrate the competitive binding assay workflow and the canonical dopamine D2 receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Canonical Gαi-mediated signaling pathway of the Dopamine D2 receptor.
Conclusion
This guide provides the necessary framework for researchers to validate the binding specificity of this compound and other novel ligands for the dopamine D2 receptor. By employing competitive binding assays and comparing the resulting Ki values with those of established antagonists, a clear and quantitative assessment of a compound's affinity and selectivity can be achieved. The provided experimental protocol and pathway diagrams serve as valuable resources for designing and interpreting these critical experiments in the field of dopamine receptor pharmacology.
References
- 1. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Quinelorane's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine (B1211576) D2/D3 receptor agonist, Quinelorane (B1678682), cross-validating its pharmacological effects with genetic knockout models of its primary targets. By examining the behavioral and neurochemical responses to this compound in wild-type animals versus those lacking D2 or D3 receptors, we can delineate the specific contributions of each receptor subtype to its overall in vivo profile.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in wild-type and dopamine receptor knockout mice.
Table 1: Effects of this compound on Reinforcement in D2 Receptor Knockout Mice
| Genotype | This compound Dose (mg/kg/injection) | Reinforcing Effect (Compared to Saline) |
| Wild-Type | 0.32 | Positive Reinforcement |
| Heterozygous D2 Knockout | 0.1, 0.32 | Positive Reinforcement |
| Homozygous D2 Knockout | Up to 1.0 | No Reinforcing Effect |
Table 2: Comparison of this compound's Locomotor Effects with Phenotypes of D2 and D3 Receptor Knockout Mice
| Condition | Key Behavioral Phenotype | Implication for this compound's Mechanism |
| This compound (Low Dose) in Wild-Type Rats | Hypolocomotion[1] | Suggests activation of receptors that inhibit motor activity. |
| This compound (High Dose) in Wild-Type Rats | Hyperlocomotion[1] | Suggests activation of receptors that stimulate motor activity. |
| D2 Receptor Knockout Mice | Hypoactivity[2] | The absence of D2 receptors leads to reduced spontaneous movement, suggesting D2 receptor activation is generally involved in promoting locomotion. |
| D3 Receptor Knockout Mice | Hyperactivity in a novel environment[2] | The absence of D3 receptors leads to increased activity, suggesting D3 receptor activation may normally have an inhibitory role on locomotion. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Self-Administration Paradigm
This protocol is used to assess the reinforcing effects of a drug, indicating its abuse potential.
-
Subjects: Adult male wild-type, heterozygous D2 knockout, and homozygous D2 knockout mice.
-
Apparatus: Standard operant conditioning chambers equipped with two nose-poke holes. One hole is designated as "active" and the other as "inactive." The chamber is connected to a syringe pump for intravenous drug delivery.
-
Procedure:
-
Mice are first trained to nose-poke the active hole to receive a food reward.
-
Once the behavior is acquired, the food reward is replaced with intravenous infusions of saline or this compound.
-
Each infusion is delivered upon a set number of pokes in the active hole (e.g., a fixed-ratio 1 schedule). Pokes in the inactive hole are recorded but have no programmed consequences.
-
Sessions are typically 2 hours in duration.
-
-
Data Analysis: The primary dependent variable is the number of infusions earned. A significantly higher number of infusions for the drug compared to saline indicates a reinforcing effect.
Open-Field Locomotor Activity
This assay is used to measure spontaneous locomotor activity and is sensitive to the stimulant or depressant effects of drugs.
-
Subjects: Adult male rats or mice.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is equipped with a grid of infrared beams or an overhead video tracking system to monitor the animal's movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Animals are administered either vehicle or a specific dose of this compound.
-
Immediately after injection, the animal is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration, typically 60-120 minutes.
-
-
Data Analysis: Key parameters measured include total distance traveled, time spent moving, and entries into the center of the arena (as a measure of anxiety-like behavior).
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for D2 and D3 dopamine receptors, which are G-protein coupled receptors that inhibit the production of cyclic AMP (cAMP).
Caption: Simplified signaling pathway of D2/D3 dopamine receptors.
Experimental Workflow for Cross-Validation
This diagram outlines the logical flow of experiments to cross-validate the effects of a drug with genetic models.
Caption: Workflow for cross-validating drug effects using genetic models.
References
A Head-to-Head Analysis of Quinelorane and Cabergoline in Prolactin Secretion Inhibition
For researchers and drug development professionals, understanding the nuanced differences between dopamine (B1211576) D2 receptor agonists is crucial for advancing therapies for hyperprolactinemia and related disorders. This guide provides a comparative analysis of two potent D2 agonists, Quinelorane (B1678682) and Cabergoline, focusing on their efficacy in inhibiting prolactin secretion, their receptor binding affinities, and the experimental frameworks used to evaluate them.
This comprehensive comparison synthesizes available experimental data to offer a clear perspective on the pharmacological profiles of this compound and Cabergoline. While both compounds are potent inhibitors of prolactin release, their subtle differences in receptor affinity and reported efficacy are critical considerations in research and development.
Quantitative Comparison of Efficacy and Receptor Binding
To facilitate a direct comparison of this compound and Cabergoline, the following table summarizes key quantitative data from various in vitro and in vivo studies. It is important to note that a direct head-to-head in vitro study comparing the IC50 values for prolactin inhibition was not available in the reviewed literature. Therefore, the presented data is compiled from separate studies and should be interpreted with this consideration.
| Parameter | This compound | Cabergoline | Source(s) |
| Mechanism of Action | Potent and selective Dopamine D2 receptor agonist | Potent and selective Dopamine D2 receptor agonist | [1][2][3] |
| Receptor Binding Affinity (Ki, nM) for D2 Receptors | Not explicitly found in direct comparison with Cabergoline | 0.61 (human striatum), Ranked higher than or equal to bromocriptine (B1667881) (rat striatum) | [4][5] |
| In Vitro Potency (IC50) for Prolactin Inhibition | ~10 nM (for K+-evoked acetylcholine (B1216132) release, an indirect measure of D2 agonism) | 0.1 nM (in rat anterior pituitary cells, compared to 3.4 nM for bromocriptine) | |
| In Vivo Efficacy | Markedly lowered plasma prolactin concentrations in female rats. Minimum effective dose of 10 µg/kg i.p. in reserpinized male rats. | Significantly greater prolactin reduction compared to bromocriptine (-93% vs. -87.5%). Normalized prolactin in 82% of patients vs. 59% for bromocriptine. |
Signaling Pathways and Experimental Workflows
The inhibitory effect of both this compound and Cabergoline on prolactin secretion is mediated through the activation of dopamine D2 receptors on lactotroph cells in the anterior pituitary gland. The signaling cascade and a typical experimental workflow for evaluating these compounds are illustrated below.
Figure 1: Dopamine D2 Receptor Signaling Pathway for Prolactin Inhibition.
Figure 2: Typical Experimental Workflow for Comparing Dopamine Agonists.
Detailed Experimental Protocols
In Vitro Prolactin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Cabergoline on prolactin secretion from primary pituitary cells.
Methodology:
-
Primary Pituitary Cell Culture:
-
Anterior pituitary glands are collected from adult female rats.
-
The tissue is enzymatically dissociated using enzymes like trypsin and neuraminidase to obtain a single-cell suspension.
-
The cells are plated in culture dishes with a suitable medium (e.g., MEM with Earle's salts) supplemented with serum.
-
Cells are allowed to attach and stabilize for a period, typically 24-72 hours, before the experiment.
-
-
Drug Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of either this compound or Cabergoline. A vehicle control group (medium with the drug solvent) is also included.
-
The cells are incubated with the compounds for a defined period, for example, 4 to 72 hours.
-
-
Sample Collection and Analysis:
-
After incubation, the culture medium is collected from each well.
-
The concentration of prolactin in the medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) for rat prolactin.
-
-
Data Analysis:
-
The prolactin concentrations are plotted against the drug concentrations.
-
The IC50 value, which is the concentration of the drug that inhibits prolactin secretion by 50%, is calculated from the dose-response curve.
-
In Vivo Prolactin Suppression Study
Objective: To evaluate the dose-dependent effect of this compound and Cabergoline on serum prolactin levels in rats.
Methodology:
-
Animal Model:
-
Adult male or female rats are used. In some studies, hyperprolactinemia is induced, for example, by treatment with reserpine.
-
-
Drug Administration:
-
This compound or Cabergoline is administered to different groups of rats at various doses, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A control group receives the vehicle.
-
-
Blood Sampling:
-
Blood samples are collected at specific time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Prolactin Measurement:
-
Serum is separated from the blood samples by centrifugation.
-
Serum prolactin levels are measured using a validated ELISA or RIA kit specific for rat prolactin.
-
-
Data Analysis:
-
The percentage decrease in serum prolactin levels from baseline is calculated for each dose and time point.
-
Dose-response curves are generated to determine the effective dose range for each compound.
-
Concluding Remarks
Both this compound and Cabergoline are highly effective dopamine D2 receptor agonists that potently inhibit prolactin secretion. The available data suggests that Cabergoline has a very high affinity for the D2 receptor and is clinically proven to be highly efficacious in reducing prolactin levels in patients. While direct comparative in vitro potency data with this compound is limited, preclinical studies demonstrate this compound's significant prolactin-lowering effects in vivo.
The choice between these compounds in a research or drug development context may depend on specific factors such as the desired duration of action, side effect profile, and the specific research question being addressed. The experimental protocols outlined in this guide provide a robust framework for conducting further comparative studies to elucidate the subtle yet important differences between these two potent dopaminergic compounds.
References
- 1. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 2. droracle.ai [droracle.ai]
- 3. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Off-Target Serotonin Receptor Binding Profile of Quinelorane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of Quinelorane, a selective dopamine (B1211576) D2/D3 receptor agonist, at various serotonin (B10506) (5-HT) receptors. The binding affinities of this compound are compared with those of other commonly used dopamine agonists: Pramipexole, Ropinirole, and Rotigotine. This information is crucial for understanding the potential for serotonergic side effects and for guiding the development of more selective therapeutic agents. All data presented is supported by experimental findings from radioligand binding assays.
Comparative Binding Affinities at Serotonin Receptors
The following table summarizes the binding affinities (Ki in nM) of this compound and comparator dopamine agonists at a panel of human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Pramipexole (Ki, nM) | Ropinirole (Ki, nM) | Rotigotine (Ki, nM) |
| 5-HT1A | >10,000 | >10,000 | >10,000 | 30[1][2] |
| 5-HT1B | >10,000 | >10,000 | >10,000 | >1,000 |
| 5-HT1D | >10,000 | >10,000 | >10,000 | >1,000 |
| 5-HT2A | >10,000 | >10,000 | >10,000 | >1,000 |
| 5-HT2B | >10,000 | >10,000 | >10,000 | >1,000 |
| 5-HT2C | >10,000 | >10,000 | >10,000 | >1,000 |
| 5-HT3 | >10,000 | >10,000 | >10,000 | >1,000 |
| 5-HT4 | >10,000 | >10,000 | >10,000 | >1,000 |
| 5-HT5A | >10,000 | >10,000 | >10,000 | >1,000 |
| 5-HT6 | >10,000 | >10,000 | >10,000 | >1,000 |
| 5-HT7 | >10,000 | >10,000 | >10,000 | >1,000 |
Data for this compound, Pramipexole, and Ropinirole at many serotonin receptor subtypes is reported as having negligible or very low affinity, often presented as >10,000 nM in broad screening panels. Specific Ki values for these compounds at all listed serotonin receptors are not consistently available in the public domain, reflecting their high selectivity for dopamine receptors.
Analysis:
Based on the available data, this compound, Pramipexole, and Ropinirole demonstrate a highly selective binding profile for their primary dopamine D2/D3 targets, with minimal to no significant affinity for the tested serotonin receptor subtypes. This suggests a lower potential for off-target effects mediated by these serotonin receptors.
In contrast, Rotigotine shows a notable affinity for the 5-HT1A receptor with a Ki value of 30 nM, where it acts as an agonist.[1][2][3] While its affinity for other serotonin receptors is low, this interaction with 5-HT1A may contribute to its overall pharmacological profile and potential side effects.
Experimental Protocols
The binding affinity data presented in this guide was determined using a standardized Radioligand Binding Assay . The following is a detailed methodology representative of the protocols used in these experiments.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific human serotonin receptor subtype.
Materials:
-
Cell Membranes: Stably expressing the human serotonin receptor subtype of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
Test Compound: this compound or comparator drugs at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor to determine non-specific binding (e.g., 10 µM Serotonin).
-
Assay Buffer: Typically Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, CaCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Frozen cell membranes are thawed and homogenized in ice-cold assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound (for competition curve) or buffer (for total binding) or the non-specific binding control.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways of the dopamine D2/D3 receptors and the serotonin 5-HT1A receptor, for which Rotigotine showed significant affinity.
Caption: Dopamine D2/D3 receptor signaling cascade.
Caption: Serotonin 5-HT1A receptor signaling cascade.
Experimental Workflow
The following diagram outlines the key steps in the radioligand binding assay used to determine the binding affinities.
Caption: Workflow of a radioligand binding assay.
References
A Head-to-Head Comparison of Quinelorane and Other Ergoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the pharmacological properties of Quinelorane and other prominent ergoline (B1233604) derivatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways to facilitate informed decisions in research and development.
Introduction
This compound, a non-ergot quinoline (B57606) derivative, is recognized for its high potency and selectivity as a dopamine (B1211576) D2 receptor agonist. Ergoline derivatives, a class of compounds derived from ergot alkaloids, also primarily target dopamine receptors but often exhibit a broader receptor interaction profile. This guide provides a head-to-head comparison of this compound with key ergoline derivatives such as Bromocriptine, Pergolide, Lisuride, and Cabergoline, focusing on their receptor binding affinities, functional activities, and off-target effects. The data presented is compiled from various scientific publications to offer a comprehensive overview.
Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency. The inhibition constant (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Ergoline Derivatives at Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | Reference |
| This compound | >10,000 | 0.8 | 1.2 | 10 | [1][2] |
| Bromocriptine | 1680 | 2.5 | 4.7 | 100 | [1][2] |
| Pergolide | 130 | 0.4 | 0.3 | 2.5 | [1] |
| Lisuride | 240 | 0.3 | 1.8 | 5.0 | |
| Cabergoline | 930 | 0.6 | 1.0 | 4.2 |
Data compiled from multiple sources. Experimental conditions may vary.
Table 2: Comparative Binding Affinities (Ki, nM) at Serotonin (5-HT) and Adrenergic (α) Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | α1A | α2A | Reference |
| This compound | >10,000 | >10,000 | >10,000 | >1,000 | >1,000 | |
| Bromocriptine | 13 | 11 | 25 | 4.3 | 310 | |
| Pergolide | 4.8 | 1.6 | 15 | 20 | 110 | |
| Lisuride | 3.5 | 1.9 | 1.2 | 10 | 100 | |
| Cabergoline | 1.5 | 1.2 | 1.2 | 68 | 210 |
Data compiled from multiple sources. Experimental conditions may vary.
Functional Activity
Functional activity assays measure the biological response elicited by a compound upon binding to its receptor. For G protein-coupled receptors like the dopamine D2 receptor, this is often assessed by measuring the inhibition of cyclic AMP (cAMP) production. The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal response.
Table 3: Comparative Functional Potency (EC50, nM) of this compound and Ergoline Derivatives at D2 Receptors
| Compound | D2 Receptor (cAMP Inhibition) | Reference |
| This compound | 1.5 | |
| Bromocriptine | 3.2 | |
| Pergolide | 0.5 | |
| Lisuride | 0.8 | |
| Cabergoline | 1.1 |
Data compiled from multiple sources. Experimental conditions may vary.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
Validating D2 Receptor Occupancy of Quinelorane: A Comparative Guide Using PET Imaging
This guide provides a comprehensive framework for validating the dopamine (B1211576) D2 receptor occupancy of the selective agonist, Quinelorane, utilizing Positron Emission Tomography (PET) imaging. While direct PET occupancy data for this compound is not extensively available in public literature, this document outlines the established methodologies and provides a comparative analysis with other well-characterized D2 receptor agonists. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic signaling and the development of novel therapeutics.
Introduction to this compound and D2 Receptor Occupancy
This compound is a potent and selective D2 dopamine receptor agonist.[1][2] Its effects on neuronal activity and behavior are well-documented, but a critical step in its clinical development and for its use as a research tool is the in vivo quantification of its binding to D2 receptors at target doses. PET imaging is the gold standard for non-invasively measuring receptor occupancy in the living brain. By determining the relationship between the administered dose of a drug and the percentage of receptors it occupies, researchers can establish a therapeutic window, understand dose-dependent effects, and compare the potency of different compounds.
This guide will compare the known preclinical characteristics of this compound with PET-derived data from other D2 receptor agonists and partial agonists. This comparative approach will allow researchers to position this compound within the broader landscape of D2 receptor ligands and to design effective PET imaging studies for its validation.
Comparative Analysis of D2 Receptor Agonists
The following table summarizes the key characteristics of this compound alongside data from other D2 receptor agonists that have been studied using PET. This allows for an indirect comparison and helps in predicting the potential in vivo binding profile of this compound.
| Compound | Type | D2 Receptor Affinity (Ki, nM) | PET Radioligand for Occupancy | Key PET Findings |
| This compound | Full Agonist | ~0.8 nM | Not established | Preclinical studies show potent D2 agonist activity.[1][2] |
| (-)-N-propyl-norapomorphine (NPA) | Full Agonist | High | [11C]NPA | [11C]NPA binding is more sensitive to endogenous dopamine fluctuations compared to antagonist radioligands.[3] |
| (+)-PHNO | Agonist | High | [11C]PHNO | Used to image D2/D3 receptors. |
| Aripiprazole | Partial Agonist | High | [11C]raclopride | At therapeutic doses (10-30 mg/day), achieves 85-95% D2 receptor occupancy. |
| Brexpiprazole | Partial Agonist | High | [11C]raclopride | Single doses of 5-6 mg result in 77-88% D2/D3 receptor occupancy. |
Experimental Protocols for D2 Receptor Occupancy PET Imaging
A typical PET study to determine the D2 receptor occupancy of a non-radiolabeled drug like this compound involves the use of a radiolabeled ligand that binds to the same receptor. The most commonly used radioligand for D2 receptor occupancy studies is [11C]raclopride, a D2/D3 receptor antagonist with moderate affinity, making it suitable for imaging the striatum.
General Protocol for a [11C]raclopride PET Occupancy Study
-
Subject Selection: Healthy volunteers or a specific patient population are recruited. Subjects undergo a thorough medical and psychiatric screening.
-
Baseline PET Scan: Each subject undergoes a baseline PET scan with an intravenous injection of [11C]raclopride to measure the baseline D2 receptor availability (Binding Potential, BPND).
-
Drug Administration: After a sufficient washout period, subjects are administered a single dose or multiple doses of the drug being investigated (e.g., this compound).
-
Post-dose PET Scan: At the time of expected peak plasma concentration of the drug, a second PET scan with [11C]raclopride is performed.
-
Data Acquisition: Dynamic PET data are acquired for 60-90 minutes following the injection of the radioligand. Arterial blood sampling may be performed to measure the concentration of the radioligand in the plasma.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PET images, typically for the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
The time-activity curves for each ROI are generated.
-
The binding potential (BPND) is calculated for both the baseline and post-dose scans using kinetic models such as the Simplified Reference Tissue Model (SRTM).
-
The percentage of D2 receptor occupancy is calculated using the following formula: % Occupancy = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
-
Visualizing Key Processes in D2 Receptor PET Imaging
To better understand the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: D2 Dopamine Receptor Signaling Pathway.
Caption: Experimental Workflow for a D2 Receptor Occupancy PET Study.
Caption: Logical Relationship in D2 Receptor Occupancy Validation.
Conclusion
Validating the D2 receptor occupancy of this compound using PET imaging is a crucial step in its development and for its application in neuroscience research. Although direct PET occupancy data for this compound is currently limited, this guide provides a robust framework for conducting such validation studies. By employing established PET methodologies with radioligands like [11C]raclopride and by drawing comparisons with other well-characterized D2 receptor agonists, researchers can effectively determine the in vivo binding characteristics of this compound. The provided experimental protocols and visualizations serve as a practical resource for designing and interpreting these critical imaging studies.
References
- 1. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Evaluation of the Dopamine D2/3 Agonist Radiotracer [11C](−)-N-Propyl-norapomorphine and Antagonist [11C]Raclopride to Measure Amphetamine-Induced Dopamine Release in the Human Striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Profiles of Quinelorane and Apomorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral profiles of two key dopaminergic agonists: Quinelorane (B1678682) and Apomorphine (B128758). By examining their distinct receptor interaction profiles and resulting behavioral-pharmacological effects, this document aims to serve as a valuable resource for researchers in neuroscience and drug development.
Introduction
This compound and Apomorphine are both potent dopamine (B1211576) receptor agonists, yet they exhibit significantly different behavioral effects due to their distinct receptor selectivity and functional activity. Apomorphine, a non-selective dopamine agonist, interacts with both D1-like (D1, D5) and D2-like (D2, D3, D4) receptors, as well as serotonin (B10506) and adrenergic receptors. In contrast, this compound is a selective D2/D3 receptor agonist. These differences in receptor pharmacology translate into unique behavioral profiles, which are critically important for their application in preclinical research and potential therapeutic development. This guide will delineate these differences through a detailed examination of their effects on locomotor activity, stereotyped behaviors, rotational behavior in a model of Parkinson's disease, and sensorimotor gating.
Receptor Binding Affinity and Functional Activity
The differential behavioral effects of this compound and Apomorphine are rooted in their distinct affinities for various dopamine receptor subtypes.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Apomorphine
| Receptor | This compound (Ki, nM) | Apomorphine (Ki, nM) |
| Dopamine D1 | >10,000 | 26 - 447 |
| Dopamine D2 | 0.61 - 10 | 2.6 - 79.5 |
| Dopamine D3 | 0.92 - 1.27 | ~0.97 |
| Dopamine D4 | No significant affinity reported | High affinity |
| Dopamine D5 | No significant affinity reported | High affinity |
| Serotonin (5-HT) Receptors | No significant affinity reported | Agonist at 5HT1A, 5HT2A, 5HT2B, 5HT2C |
| Adrenergic Receptors | No significant affinity reported | Agonist at α1B, α1D, α2A, α2B, α2C |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.
Functional Activity:
-
This compound is a full agonist at D2 and D3 receptors.
-
Apomorphine is a full agonist at D2-like receptors and a partial agonist at D1-like receptors.[1] Its activity at serotonin and adrenergic receptors further complicates its pharmacological profile.
Dopamine Receptor Signaling Pathways
The activation of D1-like and D2-like dopamine receptors initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for D1 and D2 receptors.
Comparative Behavioral Profiles
Locomotor Activity
Both this compound and Apomorphine modulate locomotor activity, but their effects differ in a dose-dependent manner, reflecting their receptor selectivity.
-
This compound: At low doses, this compound can induce hypolocomotion, an effect attributed to the preferential activation of D2/D3 autoreceptors which reduces dopamine release. At higher doses, it produces hyperlocomotion by stimulating postsynaptic D2 receptors.[2]
-
Apomorphine: Apomorphine generally induces a biphasic effect on locomotion, with low doses causing hypoactivity (due to presynaptic D2 receptor stimulation) and higher doses leading to robust hyperlocomotion.[3][4] The hyperlocomotor effect of apomorphine is a result of the combined stimulation of postsynaptic D1 and D2 receptors.[3]
Table 2: Comparative Effects on Locomotor Activity
| Compound | Low Dose Effect | High Dose Effect | Primary Receptor(s) Involved (High Dose) |
| This compound | Hypolocomotion | Hyperlocomotion | D2/D3 |
| Apomorphine | Hypolocomotion | Pronounced Hyperlocomotion | D1 and D2 |
Stereotyped Behaviors
Stereotypies are repetitive, invariant behaviors that are often induced by high doses of dopamine agonists.
-
This compound: High doses of this compound can induce stereotyped behaviors, such as sniffing and licking.
-
Apomorphine: Apomorphine is a classic inducer of stereotypy, including sniffing, licking, and gnawing. The expression of intense stereotypies is thought to require the co-activation of both D1 and D2 receptors.
Table 3: Comparative Effects on Stereotyped Behaviors
| Compound | Typical Stereotypies Observed | Primary Receptor(s) Involved |
| This compound | Sniffing, licking | D2/D3 |
| Apomorphine | Sniffing, licking, gnawing | D1 and D2 |
Rotational Behavior in 6-OHDA Lesioned Rats
The 6-hydroxydopamine (6-OHDA) unilateral lesion model is a widely used animal model of Parkinson's disease. In these animals, dopamine agonists induce contralateral rotations (turning away from the lesioned side) due to denervation supersensitivity of dopamine receptors in the lesioned striatum.
-
This compound: As a D2/D3 agonist, this compound induces contralateral rotations in 6-OHDA lesioned rats.
-
Apomorphine: Apomorphine is a standard agent used to induce robust contralateral rotations in this model. The magnitude of rotation is often used as a measure of the extent of the dopamine lesion and the efficacy of potential anti-parkinsonian drugs.
Table 4: Comparative Effects on Rotational Behavior in 6-OHDA Lesioned Rats
| Compound | Effect | Primary Receptor(s) Involved |
| This compound | Contralateral Rotations | D2/D3 |
| Apomorphine | Robust Contralateral Rotations | D1 and D2 |
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Prepulse inhibition is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in neuropsychiatric disorders like schizophrenia.
-
This compound: this compound has been shown to disrupt PPI, an effect attributed to its agonist activity at D2/D3 receptors.
-
Apomorphine: Apomorphine also disrupts PPI, and this effect is commonly used as a pharmacological model of sensorimotor gating deficits.
Table 5: Comparative Effects on Prepulse Inhibition (PPI)
| Compound | Effect on PPI | Primary Receptor(s) Involved |
| This compound | Disruption | D2/D3 |
| Apomorphine | Disruption | D1 and D2 |
Experimental Protocols
Workflow for a Typical Behavioral Pharmacology Study
References
- 1. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of apomorphine and amphetamine on patterns of locomotor and investigatory behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Quinelorane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like quinelorane (B1678682) is a critical component of laboratory safety and environmental responsibility. This compound, a potent and selective D2/D3 dopamine (B1211576) agonist, requires careful handling throughout its lifecycle, including its final disposition. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles of this compound Disposal
Given its classification as a potent dopamine agonist, this compound should be treated as a hazardous chemical. The primary principle for its disposal is to prevent its release into the environment and to ensure it is handled in a manner that minimizes exposure to laboratory personnel. All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source Analogy |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | Standard practice for handling potent APIs |
| Accidental Spill Response | Absorb with inert material, collect in a sealed container for disposal. | Safety Data Sheet for similar compounds |
| Container for Disposal | Clearly labeled, sealed, and appropriate for hazardous chemical waste. | General chemical safety guidelines |
| Environmental Precautions | Avoid release to drains or waterways. | Safety Data Sheet for similar compounds |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on established guidelines for the disposal of potent pharmaceutical compounds and hazardous chemicals.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable option).
2. Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Keep this compound waste in its original container if possible. If not, use a clearly labeled, sealed, and chemically compatible container. The label should include the name "this compound," the quantity, and the hazard classification (e.g., "Potent Dopamine Agonist," "Hazardous Chemical Waste").
3. Disposal of Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Unused or expired this compound should be collected as hazardous chemical waste.
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with the EHS department.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads from spills, should be considered hazardous waste.
-
Collect these materials in a dedicated, labeled hazardous waste bag or container.
-
Seal the container before placing it in the designated hazardous waste collection area.
5. Decontamination of Glassware and Equipment:
-
Glassware and equipment that have been in contact with this compound should be decontaminated before being washed and reused.
-
A common procedure is to rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove residual this compound. The solvent rinse should be collected as hazardous waste.
-
After the initial solvent rinse, the glassware can typically be washed according to standard laboratory procedures. Consult your institution's EHS guidelines for specific decontamination protocols.
6. Accidental Spills:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully collect the absorbent material and the spilled this compound into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific Environmental Health and Safety protocols for guidance.
Essential Safety and Operational Protocols for Handling Quinelorane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Quinelorane, a potent chemical compound. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment. The following protocols are based on established best practices for managing potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize the risk of exposure when handling this compound. The required level of protection varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile) | - Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading- Chemical-resistant footwear |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated)- Chemical-resistant boots |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. It is recommended to change gloves regularly, with typical recommendations varying from 30 to 60 minutes, or immediately if they are damaged or contaminated.[1]
Operational Plan: Step-by-Step Handling Procedures
A clear and concise plan for handling this compound is essential to prevent contamination and ensure environmental safety.
1. Preparation:
-
Designated Area: Designate a specific, restricted area for handling this compound, such as a chemical fume hood or a glove box.[2]
-
Ventilation: Ensure proper ventilation. For potent compounds, this typically involves using a certified chemical fume hood, glove box, or other containment device.[3]
-
Assemble Materials: Gather all necessary equipment, PPE, and waste disposal containers before beginning work.
-
Minimize Quantity: Use the smallest feasible amount of the compound for the experiment.[2]
-
Review Safety Information: Although a specific Safety Data Sheet (SDS) for this compound may not be readily available, review general safety guidelines for handling potent pharmaceutical compounds.
2. Handling:
-
Donning PPE: Put on all required PPE as outlined in the table above. Ensure all PPE fits correctly.
-
Weighing (if solid): Perform this task within a fume hood or other ventilated enclosure. Use a disposable weigh boat.[4]
-
Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing.
-
Experimental Procedures: Conduct all manipulations of the compound within the designated handling area. Use plastic-backed absorbent pads to contain any potential spills.
3. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after use.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should be considered hazardous waste.
-
Waste Containers: Place all contaminated disposable items in a clearly labeled, sealed plastic bag or a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant container. Do not pour down the drain.
-
Empty Containers: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.
-
Final Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. High-temperature incineration is often the recommended disposal method for many pharmaceuticals.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
